T-1032 free base
Description
BenchChem offers high-quality T-1032 free base suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about T-1032 free base including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
212500-02-2 |
|---|---|
Molecular Formula |
C32H29N3O7 |
Molecular Weight |
567.6 g/mol |
IUPAC Name |
methyl 2-(4-aminophenyl)-1-oxo-7-(pyridin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate |
InChI |
InChI=1S/C32H29N3O7/c1-38-26-15-19(16-27(39-2)30(26)40-3)28-24-13-12-23(42-18-21-7-5-6-14-34-21)17-25(24)31(36)35(29(28)32(37)41-4)22-10-8-20(33)9-11-22/h5-17H,18,33H2,1-4H3 |
InChI Key |
ORZROTLRYOYVPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N(C(=O)C3=C2C=CC(=C3)OCC4=CC=CC=N4)C5=CC=C(C=C5)N)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
T-1032 Free Base: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1032 is a novel, potent, and specific inhibitor of phosphodiesterase type 5 (PDE5). Its mechanism of action centers on the potentiation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation. This technical guide provides an in-depth overview of the core mechanism of action of T-1032 free base, supported by available quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Core Mechanism of Action: Inhibition of PDE5
T-1032 exerts its pharmacological effects by selectively inhibiting the PDE5 enzyme. PDE5 is responsible for the degradation of cGMP, a crucial second messenger in various physiological processes, most notably in smooth muscle relaxation. By inhibiting PDE5, T-1032 prevents the breakdown of cGMP, leading to its accumulation within the cell. This elevated cGMP level activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. The ultimate effect is a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[1] This action is particularly significant in vascular tissues, where the NO/cGMP pathway plays a pivotal role in regulating blood flow.
The NO/cGMP Signaling Pathway
The vasodilatory effect of T-1032 is intrinsically linked to the NO/cGMP signaling cascade. Endothelial cells produce nitric oxide (NO) in response to various stimuli. NO then diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. T-1032's role is to amplify this signal by preventing the degradation of cGMP by PDE5.
Quantitative Data
The following tables summarize the key quantitative data available for T-1032, highlighting its in vitro potency and in vivo pharmacological effects.
Table 1: In Vitro Potency of T-1032
| Parameter | Value | Description |
| IC50 | 1.0 nM | The half maximal inhibitory concentration against PDE5, indicating high potency. |
Table 2: In Vivo Hemodynamic Effects of T-1032 in Anesthetized Rats
| Dose (intravenous) | Change in Mean Arterial Pressure | Change in Mean Circulatory Filling Pressure |
| 0.1 µg/kg/min | -3.8 ± 0.3% | -6.1 ± 0.9% |
| 1 µg/kg/min | -9.1 ± 0.8% | -12.5 ± 0.7% |
| 10 µg/kg/min | -16.8 ± 1.5% | -18.6 ± 3.0% |
Table 3: Comparison of Vasorelaxant Properties of T-1032 and Sildenafil (B151) in Isolated Rat Aorta
| Concentration | T-1032 (% Relaxation) | Sildenafil (% Relaxation) |
| 10-7 M | 77.9 ± 10.8% | 66.8 ± 13.7% |
| 10-4 M | 81.0 ± 7.2% | 102.0 ± 0.6% |
Note: At higher concentrations, sildenafil exhibits additional vasorelaxant properties not attributed to PDE5 inhibition, unlike T-1032 which demonstrates higher specificity.[2]
Table 4: Effect of T-1032 on cGMP Levels in Isolated Rat Aorta
| Concentration | T-1032 (pmol/mg protein) | Sildenafil (pmol/mg protein) |
| 10-6 M | Increased | Increased |
| 10-4 M | 5.6 ± 0.6 | 15.7 ± 2.7 |
Note: Sildenafil causes a significantly greater increase in cGMP at higher concentrations, suggesting off-target effects, whereas T-1032's effect is more consistent with specific PDE5 inhibition.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of T-1032.
Isolated Tissue Vasorelaxation Studies
These experiments are crucial for assessing the direct vasodilatory effects of a compound on vascular smooth muscle.
References
- 1. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil and T-1032, phosphodiesterase type 5 inhibitors, showed a different vasorelaxant property in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
T-1032 Free Base: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
T-1032 is a novel and potent phosphodiesterase type 5 (PDE5) inhibitor belonging to a distinct structural class of isoquinolone derivatives.[1] Its high affinity and selectivity for PDE5, the key enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), positions it as a significant compound for investigating the physiological and pathophysiological roles of the cGMP signaling pathway. This technical guide provides a comprehensive overview of the available preclinical data on T-1032, including its mechanism of action, in vitro and in vivo pharmacology, and selectivity profile. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective PDE5 inhibitors.
Chemical Structure and Properties
T-1032 is chemically identified as methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate (B86663).[1]
| Property | Value |
| Chemical Formula | C₃₂H₂₉N₃O₇ |
| Molecular Weight | 567.59 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Mechanism of Action: Targeting the NO/cGMP Signaling Pathway
T-1032 exerts its pharmacological effects through the selective inhibition of PDE5. In numerous physiological processes, particularly in vascular smooth muscle relaxation, nitric oxide (NO) plays a crucial role. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to a cascade of events that result in reduced intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation. PDE5 terminates this signaling by hydrolyzing cGMP to the inactive GMP. By competitively inhibiting PDE5, T-1032 prevents the degradation of cGMP, leading to its accumulation and an enhanced vasodilatory response.[2] This mechanism is central to its potential therapeutic applications in conditions characterized by endothelial dysfunction or where enhanced vasodilation is desired, such as erectile dysfunction and pulmonary hypertension.
Data Presentation
In Vitro PDE Inhibition and Selectivity
A key characteristic of a successful PDE5 inhibitor is its selectivity over other PDE isozymes to minimize off-target effects. T-1032 has been demonstrated to be a potent and highly selective inhibitor of PDE5.
| PDE Isozyme | IC₅₀ (nM) | Selectivity vs. PDE5 |
| PDE1 | > 1000 | > 1000-fold |
| PDE2 | > 1000 | > 1000-fold |
| PDE3 | > 1000 | > 1000-fold |
| PDE4 | > 1000 | > 1000-fold |
| PDE5 | 1.0 | - |
| PDE6 | 28 | 28-fold |
| Data sourced from a study on PDE isozymes isolated from canine tissues.[1] |
The Ki value for T-1032 against PDE5 was determined to be 1.2 nM, indicating a high binding affinity.[1] The selectivity against PDE6, while less pronounced than for other isoforms, is an important parameter due to the role of PDE6 in retinal function.
In Vivo Efficacy in a Model of Pulmonary Hypertension
The therapeutic potential of T-1032 has been investigated in a rat model of monocrotaline (B1676716) (MCT)-induced pulmonary hypertension.
| Treatment Group | Dose | Route | Key Findings |
| Acute T-1032 | 1, 10, 100 µg/kg | i.v. | Significant reduction in mean arterial pressure (MAP) and right ventricular systolic pressure (RVSP). The reduction in RVSP was more potent than the reduction in MAP at the 1 µg/kg dose.[3] |
| Chronic T-1032 | 300 ppm in diet | Oral | Delayed mortality and significant suppression of right ventricular remodeling compared to control.[3] |
Experimental Protocols
While the full detailed experimental protocols for the T-1032 studies are not publicly available, this section outlines the general methodologies for the key experiments cited.
In Vitro PDE5 Inhibition Assay (General Protocol)
This assay is designed to determine the concentration of an inhibitor required to reduce the activity of the PDE5 enzyme by 50% (IC₅₀).
Methodology:
-
Enzyme Preparation: Purified or recombinant PDE5 enzyme is used.
-
Inhibitor Preparation: A dilution series of T-1032 is prepared in a suitable buffer.
-
Reaction: The PDE5 enzyme is incubated with varying concentrations of T-1032. The enzymatic reaction is initiated by the addition of the substrate, cGMP (often radiolabeled, e.g., [³H]cGMP).
-
Termination and Separation: The reaction is stopped after a defined period. The product (GMP) is separated from the unreacted substrate using methods like chromatography or precipitation.
-
Quantification: The amount of product formed is quantified, typically by scintillation counting for radiolabeled substrates.
-
Data Analysis: The percentage of inhibition at each T-1032 concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Measurement of cGMP Levels in Vascular Tissue (General Protocol)
This protocol is used to assess the effect of T-1032 on the intracellular accumulation of cGMP in vascular smooth muscle cells.
Methodology:
-
Tissue Preparation: Isolated vascular tissues, such as rat aorta, are dissected and placed in an organ bath containing a physiological salt solution.
-
Treatment: Tissues are pre-incubated with T-1032 at various concentrations.
-
Stimulation: A NO donor (e.g., sodium nitroprusside) or an agonist that stimulates endogenous NO production is added to stimulate cGMP synthesis.
-
Tissue Lysis: At a specified time point, the tissues are flash-frozen and homogenized in an acidic solution to stop enzymatic activity and extract cyclic nucleotides.
-
Quantification: The concentration of cGMP in the tissue homogenates is measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: cGMP levels in T-1032-treated tissues are compared to control tissues to determine the effect of PDE5 inhibition on cGMP accumulation.
Monocrotaline-Induced Pulmonary Hypertension in Rats (General Protocol)
This in vivo model is used to evaluate the therapeutic efficacy of compounds for pulmonary hypertension.
Methodology:
-
Induction of Pulmonary Hypertension: Rats are administered a single subcutaneous or intraperitoneal injection of monocrotaline (MCT).
-
Disease Development: The animals are monitored for several weeks, during which they develop pathological changes characteristic of pulmonary hypertension, including increased pulmonary arterial pressure, right ventricular hypertrophy, and vascular remodeling.
-
Treatment: A treatment group receives T-1032, either acutely (e.g., via intravenous injection to assess immediate hemodynamic effects) or chronically (e.g., mixed in the diet to evaluate long-term effects on disease progression and survival). A control group receives a vehicle.
-
Hemodynamic Measurements: At the end of the study, rats are anesthetized, and right heart catheterization is performed to measure parameters such as right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) and left ventricle plus septum (LV+S) are dissected and weighed. The ratio of RV to (LV+S) (Fulton's index) is calculated as a measure of right ventricular hypertrophy.
-
Histological Analysis: Lung tissue can be collected for histological examination to assess the degree of pulmonary vascular remodeling.
Pharmacokinetics and Clinical Trials
As of the date of this guide, there is no publicly available information on the preclinical pharmacokinetics (including Cmax, Tmax, half-life, and bioavailability) or any clinical trials of T-1032. This lack of data limits a comprehensive assessment of its drug-like properties and therapeutic potential in humans.
Synthesis
Detailed information regarding the chemical synthesis of T-1032 is not available in the public domain. The synthesis of similar isoquinolone-based PDE5 inhibitors often involves multi-step synthetic routes.
Conclusion
T-1032 is a highly potent and selective PDE5 inhibitor with demonstrated efficacy in preclinical in vitro and in vivo models. Its ability to modulate the cGMP signaling pathway underscores its potential as a therapeutic agent for conditions such as erectile dysfunction and pulmonary hypertension. However, the absence of publicly available data on its pharmacokinetics and clinical development status presents a significant gap in our understanding of its translational potential. Further research and disclosure of these data are necessary to fully elucidate the therapeutic promise of T-1032.
References
- 1. Characterization and effects of methyl-2- (4-aminophenyl)-1, 2-dihydro-1-oxo-7- (2-pyridinylmethoxy)-4-(3,4, 5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate (T-1032), a novel potent inhibitor of cGMP-binding cGMP-specific phosphodiesterase (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide: T-1032 Free Base (CAS 212500-02-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1032 is a potent and highly selective, competitive inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-binding cGMP-specific phosphodiesterase type 5 (PDE5).[1] Its systematic name is methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate. This document provides a comprehensive technical overview of T-1032 free base, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 212500-02-2 | N/A |
| Molecular Formula | C₃₂H₂₉N₃O₇ | N/A |
| Molecular Weight | 567.59 g/mol | N/A |
| Systematic Name | Methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate | [1] |
| Synonyms | T-1032 | N/A |
Mechanism of Action
T-1032 exerts its pharmacological effects through the potent and selective inhibition of PDE5, an enzyme responsible for the degradation of cGMP. By inhibiting PDE5, T-1032 leads to an accumulation of intracellular cGMP, thereby enhancing the signaling cascade of the nitric oxide (NO)/cGMP pathway. This pathway plays a crucial role in the relaxation of smooth muscle tissues, particularly in the vasculature.[1]
Signaling Pathway of T-1032
Quantitative Data
In Vitro Potency and Selectivity
| Parameter | Value | Species | Tissue/System | Reference |
| PDE5 IC₅₀ | 1.0 nM | Canine | Lung (partially purified) | [1] |
| PDE5 Kᵢ | 1.2 nM | Canine | Lung (partially purified) | [1] |
| PDE1 IC₅₀ | > 1 µM | Canine | N/A | [1] |
| PDE2 IC₅₀ | > 1 µM | Canine | N/A | [1] |
| PDE3 IC₅₀ | > 1 µM | Canine | N/A | [1] |
| PDE4 IC₅₀ | > 1 µM | Canine | N/A | [1] |
| PDE6 IC₅₀ | 28 nM | Canine | Retina | [1] |
In Vivo Efficacy in a Pulmonary Hypertension Model
| Species | Model | Treatment | Dosage | Effect | Reference |
| Rat | Monocrotaline-induced Pulmonary Hypertension | Intravenous (acute) | 1, 10, 100 µg/kg | Significant reduction in mean arterial pressure and right ventricular systolic pressure | N/A |
| Rat | Monocrotaline-induced Pulmonary Hypertension | Dietary (chronic) | 300 ppm | Delayed death and suppression of right ventricular remodeling | N/A |
Experimental Protocols
PDE5 Inhibition Assay (Representative Protocol)
This protocol is based on a fluorescence polarization assay, a common method for determining PDE5 inhibition.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human PDE5A1 enzyme in assay buffer to the desired concentration.
-
Prepare a stock solution of T-1032 in DMSO and create a serial dilution in assay buffer.
-
Prepare a solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in assay buffer.
-
Prepare a "stop solution" containing a binding agent that recognizes the linearized, fluorescently labeled GMP product.
-
-
Assay Procedure:
-
Add the T-1032 dilutions to the wells of a 384-well microplate.
-
Add the PDE5 enzyme solution to each well and incubate briefly.
-
Initiate the reaction by adding the FAM-cGMP substrate solution.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Measure the fluorescence polarization on a suitable microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of T-1032 relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the T-1032 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Measurement of Intracellular cGMP (Representative Protocol)
This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA).
-
Cell Culture and Treatment:
-
Culture vascular smooth muscle cells in appropriate media until confluent.
-
Pre-treat cells with a non-specific PDE inhibitor like IBMX (to prevent cGMP degradation during lysis).
-
Treat cells with T-1032 at various concentrations for a specified time.
-
Lyse the cells using a suitable lysis buffer.
-
-
ELISA Procedure:
-
Use a commercial cGMP ELISA kit.
-
Add cell lysates and a series of cGMP standards to the wells of an antibody-coated microplate.
-
Add a fixed amount of HRP-conjugated cGMP to each well.
-
Incubate the plate to allow competitive binding of sample/standard cGMP and HRP-cGMP to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a TMB substrate solution and incubate to develop color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the known cGMP concentrations of the standards.
-
Determine the cGMP concentration in the cell lysates by interpolating their absorbance values from the standard curve.
-
In Vivo Model of Pulmonary Hypertension (Representative Protocol)
This protocol describes the induction and assessment of monocrotaline-induced pulmonary hypertension in rats.
-
Induction of Pulmonary Hypertension:
-
Administer a single subcutaneous injection of monocrotaline (B1676716) (e.g., 60 mg/kg) to adult male Wistar rats.[2]
-
House the animals under standard conditions for a period of 2-4 weeks to allow for the development of pulmonary hypertension.[2][3]
-
-
Hemodynamic Measurements:
-
Anesthetize the rats (e.g., with sodium pentobarbital).[4]
-
Insert a catheter into the right jugular vein and advance it through the right ventricle into the pulmonary artery to measure right ventricular systolic pressure (RVSP).[4]
-
Insert a catheter into the carotid artery to measure mean arterial pressure (MAP).
-
Administer T-1032 intravenously at various doses and record the changes in RVSP and MAP.
-
-
Chronic Study Assessment:
-
For chronic studies, administer T-1032 in the diet.
-
Monitor animal survival over the study period.
-
At the end of the study, euthanize the animals and excise the heart.
-
Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Calculate the ratio of the RV weight to the LV+S weight (Fulton's Index) as a measure of right ventricular hypertrophy.
-
Proposed Synthetic Route
While a specific synthetic protocol for T-1032 is not publicly available, a plausible route can be proposed based on the synthesis of similar isoquinolone derivatives. The synthesis would likely involve a multi-step process culminating in the formation of the isoquinolone core, followed by functional group modifications.
General Synthetic Workflow
Preclinical Evaluation Workflow
The preclinical evaluation of a novel PDE5 inhibitor like T-1032 typically follows a structured workflow to assess its potential as a therapeutic agent.
Preclinical Workflow Diagram
Conclusion
T-1032 is a highly potent and selective PDE5 inhibitor with demonstrated efficacy in preclinical models of pulmonary hypertension. Its distinct pharmacological profile suggests its potential as a valuable research tool and a candidate for further drug development. This guide provides a foundational understanding of T-1032 for researchers and drug development professionals, summarizing key data and outlining relevant experimental methodologies. Further investigation into its synthesis, pharmacokinetics, and performance in a broader range of disease models is warranted.
References
- 1. Characterization and effects of methyl-2- (4-aminophenyl)-1, 2-dihydro-1-oxo-7- (2-pyridinylmethoxy)-4-(3,4, 5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate (T-1032), a novel potent inhibitor of cGMP-binding cGMP-specific phosphodiesterase (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Pharmacology of T-1032 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1032 is a potent and highly selective inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE5), a key enzyme in the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. This document provides a comprehensive overview of the molecular structure, pharmacological properties, and mechanism of action of T-1032 free base. It includes a summary of its inhibitory activity, details of its effects on vascular tissue, and a description of the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of cardiovascular disease and erectile dysfunction.
Molecular Structure and Physicochemical Properties
T-1032, systematically named methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate, is an isoquinolone derivative. The free base possesses a molecular formula of C₃₂H₂₉N₃O₇ and a molecular weight of 567.59 g/mol .[1]
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₉N₃O₇ | [1] |
| Molecular Weight | 567.59 g/mol | [1] |
| IUPAC Name | methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate | |
| SMILES | COc1cc(cc(c1OC)OC)-c2c3ccc(cc3c(=O)n(-c4ccc(cc4)N)c2C(=O)OC)OCc5ccccn5 | [1] |
| InChI Key | ORZROTLRYOYVPB-UHFFFAOYSA-N | [1] |
| CAS Number (Sulfate Salt) | 212500-03-3 |
Mechanism of Action: The NO/cGMP Signaling Pathway
T-1032 exerts its pharmacological effects by selectively inhibiting PDE5, an enzyme that degrades cGMP. In many physiological processes, nitric oxide (NO) acts as a signaling molecule by activating soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular levels of cGMP lead to the activation of protein kinase G (PKG), resulting in a cascade of downstream effects, including smooth muscle relaxation and vasodilation. By inhibiting PDE5, T-1032 prevents the breakdown of cGMP, thereby potentiating the effects of NO and prolonging the cGMP-mediated signaling.
Pharmacological Data
Inhibitory Activity against Phosphodiesterases
T-1032 is a highly potent inhibitor of PDE5, with activity in the nanomolar range. Its selectivity for PDE5 over other PDE isoenzymes is a key feature of its pharmacological profile.
| PDE Isoenzyme | IC₅₀ (nM) | Kᵢ (nM) | Source Organism | Reference |
| PDE1 | > 1000 | - | Canine | |
| PDE2 | > 1000 | - | Canine | |
| PDE3 | > 1000 | - | Canine | |
| PDE4 | > 1000 | - | Canine | |
| PDE5 | 1.0 | 1.2 | Canine Lung | |
| PDE6 | 28 | - | Canine Retina |
Vasorelaxant Properties
In isolated rat aorta precontracted with phenylephrine, T-1032 induces endothelium-dependent relaxation. This effect is associated with an increase in intracellular cGMP levels, with no significant change in cAMP levels.
| Parameter | T-1032 | Sildenafil | Reference |
| Relaxation at 10⁻⁷ M (Rat Aorta) | 77.9 ± 10.8 % | 66.8 ± 13.7 % | [1] |
| Relaxation at 10⁻⁴ M (Rat Aorta) | 81.0 ± 7.2 % | 102.0 ± 0.6 % | [1] |
| cGMP level at 10⁻⁶ M (pmol/mg protein) | ~5.6 | ~5.6 | [1] |
| cGMP level at 10⁻⁴ M (pmol/mg protein) | 5.6 ± 0.6 | 15.7 ± 2.7 | [1] |
Experimental Protocols
The following are generalized methodologies based on published literature for the characterization of T-1032. For precise experimental details, it is recommended to consult the original research articles.
Phosphodiesterase Inhibition Assay
-
Objective: To determine the inhibitory potency (IC₅₀) of T-1032 against various PDE isoenzymes.
-
General Procedure:
-
PDE isoenzymes are isolated and purified from appropriate tissue sources (e.g., canine lung for PDE5).
-
The enzyme is incubated with its substrate (³H-cGMP or ³H-cAMP) in the presence of varying concentrations of T-1032.
-
The reaction is terminated, and the product (³H-5'-GMP or ³H-5'-AMP) is separated from the unreacted substrate.
-
The amount of product formed is quantified by scintillation counting.
-
IC₅₀ values are calculated from the concentration-response curves.
-
Isolated Tissue Vasorelaxation Studies
-
Objective: To assess the vasorelaxant effects of T-1032 on vascular smooth muscle.
-
General Procedure:
-
Thoracic aortic rings are isolated from rats and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
The rings are pre-contracted with an alpha-adrenergic agonist such as phenylephrine.
-
Cumulative concentration-response curves to T-1032 are generated by adding the compound in increasing concentrations to the organ bath.
-
Changes in isometric tension are recorded to quantify the degree of relaxation.
-
Parallel experiments may be conducted in endothelium-denuded rings or in the presence of inhibitors of NO synthase (e.g., L-NAME) or guanylate cyclase to elucidate the mechanism of action.
-
Measurement of Intracellular Cyclic Nucleotide Levels
-
Objective: To determine the effect of T-1032 on intracellular cGMP and cAMP concentrations.
-
General Procedure:
-
Cultured vascular smooth muscle cells or isolated tissue segments are incubated with T-1032 for a specified period.
-
The reaction is stopped, and the cells or tissues are lysed to release intracellular contents.
-
The levels of cGMP and cAMP in the lysates are quantified using commercially available enzyme immunoassay (EIA) kits.
-
Synthesis of T-1032
Conclusion
T-1032 is a potent and selective PDE5 inhibitor with significant vasorelaxant properties mediated through the NO/cGMP signaling pathway. Its high selectivity for PDE5 suggests a favorable therapeutic profile with a potentially lower incidence of side effects associated with the inhibition of other PDE isoenzymes. The data presented in this guide underscore the potential of T-1032 as a valuable pharmacological tool for studying the role of PDE5 in various physiological and pathological processes and as a lead compound for the development of new therapeutics. Further research into its clinical efficacy and safety is warranted.
References
T-1032 Free Base: An In-depth Technical Guide to its cGMP-Specific Phosphodiesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1032 is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). This document provides a comprehensive technical overview of T-1032, focusing on its mechanism of action, inhibitory activity, and the experimental methodologies used to characterize its pharmacological profile. T-1032, with the chemical name methyl-2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate, has been investigated for its potential therapeutic applications, including the treatment of pulmonary hypertension and chronic heart failure.[1][2][3] Its mode of action lies in the potentiation of the nitric oxide (NO)/cGMP signaling pathway, a critical regulator of vascular smooth muscle tone and other physiological processes.[2]
Core Mechanism of Action: Inhibition of cGMP-Specific Phosphodiesterase 5 (PDE5)
The physiological effects of T-1032 are rooted in its specific inhibition of PDE5, an enzyme responsible for the degradation of cGMP. By inhibiting PDE5, T-1032 leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the NO signaling cascade. This results in vasodilation and relaxation of smooth muscle tissues.[2] Studies have shown that T-1032's effects are endothelium-dependent and are attenuated by inhibitors of NO synthase and guanylyl cyclase, confirming its mechanism of action within the NO/cGMP pathway.[2]
Quantitative Data: Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of T-1032 against various phosphodiesterase isoforms are critical parameters for its characterization as a specific PDE5 inhibitor. The following table summarizes the available quantitative data. For comparative purposes, data for sildenafil (B151), a well-characterized PDE5 inhibitor, is also included.
| Compound | PDE Isoform | IC50 (nM) | Ki (nM) | Selectivity (Fold vs PDE5) | Reference |
| T-1032 | PDE5 | Not explicitly reported | 1.2 | - | [1] |
| PDE6 | Not explicitly reported | 26 | ~22 | [1] | |
| Sildenafil | PDE5 | 3.5 - 5.22 | ~3.9 | - | [4][5][6] |
| PDE1 | >280 | - | >80 | [4] | |
| PDE2 | >280 | - | >80 | [4] | |
| PDE3 | >30,000 | - | >8500 | [4] | |
| PDE4 | >30,000 | - | >8500 | [4] | |
| PDE6 | 33 | - | ~9 | [4] |
Note: IC50 and Ki values can vary depending on the experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluation for T-1032, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize T-1032.
In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay determines the half-maximal inhibitory concentration (IC50) of T-1032 against purified PDE5 enzyme.
1. Materials and Reagents:
-
Recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cGMP (FAM-cGMP) substrate
-
PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
T-1032 free base
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
2. Procedure:
-
Compound Preparation: Prepare a stock solution of T-1032 in DMSO (e.g., 10 mM). Perform serial dilutions in PDE assay buffer to obtain a range of concentrations for testing.
-
Assay Reaction:
-
To each well of the microplate, add the diluted T-1032 solution or vehicle (for control wells).
-
Add the diluted PDE5 enzyme solution to all wells except the "no enzyme" control.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the FAM-cGMP substrate.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection: Stop the reaction (if necessary, depending on the kit) and measure the fluorescence polarization of each well.
-
Data Analysis: Calculate the percentage of PDE5 inhibition for each T-1032 concentration. Plot the percent inhibition against the logarithm of the T-1032 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isolated Tissue Vasorelaxation Study (Rat Aorta)
This ex vivo experiment assesses the functional effect of T-1032 on vascular smooth muscle tone.
1. Tissue Preparation:
-
Humanely euthanize a male Wistar rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
2. Experimental Setup:
-
Connect the aortic rings to isometric force transducers to record changes in tension.
-
Apply an optimal resting tension to the rings and allow them to equilibrate for at least 60 minutes, with periodic washing.
3. Procedure:
-
Viability Check: After equilibration, contract the aortic rings with a contracting agent such as phenylephrine (B352888) (e.g., 1 µM). Once a stable contraction is achieved, assess the integrity of the endothelium by adding acetylcholine (B1216132) (e.g., 1 µM). A relaxation of >80% indicates a viable endothelium.
-
Cumulative Concentration-Response Curve:
-
After washing out the acetylcholine and allowing the tissue to return to baseline, pre-contract the aortic rings again with phenylephrine.
-
Once a stable plateau is reached, add T-1032 in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).
-
Record the relaxation response at each concentration.
-
-
Data Analysis: Express the relaxation at each T-1032 concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the T-1032 concentration to generate a concentration-response curve and determine the EC50 (half-maximal effective concentration).
Conclusion
T-1032 is a highly potent and selective inhibitor of PDE5 that enhances the NO/cGMP signaling pathway. Its pharmacological profile, characterized by significant vasodilatory effects, has been established through a series of in vitro, ex vivo, and in vivo studies. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with T-1032 and other cGMP-specific phosphodiesterase inhibitors. Further investigation into its clinical applications is warranted based on its promising preclinical profile.
References
- 1. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-1032, a novel phosphodiesterase type 5 inhibitor, increases the survival of cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
T-1032 Free Base: A Technical Overview of its Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1032 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Chemically identified as methyl-2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate, T-1032 demonstrates significant potential in therapeutic areas where the modulation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway is beneficial.[2][4][5] This technical guide provides an in-depth analysis of the potency, IC50 values, and experimental protocols related to T-1032 free base, offering a valuable resource for researchers in drug discovery and development.
Potency and IC50 Data
The inhibitory activity of T-1032 against various phosphodiesterase (PDE) isoenzymes has been characterized, highlighting its high affinity and selectivity for PDE5.
| Enzyme | Tissue Source | Parameter | Value | Reference |
| PDE5 | Canine Tissues | IC50 | 1.0 nM | [3] |
| PDE5 | Canine Tissues | Ki | 1.2 nM | [3] |
| PDE6 | Canine Retina | IC50 | 28 nM | [3] |
| PDE1 | Canine Tissues | IC50 | > 1 µM | [3] |
| PDE2 | Canine Tissues | IC50 | > 1 µM | [3] |
| PDE3 | Canine Tissues | IC50 | > 1 µM | [3] |
| PDE4 | Canine Tissues | IC50 | > 1 µM | [3] |
Table 1: In vitro inhibitory activity of T-1032 against various PDE isoenzymes.
Mechanism of Action: The NO/cGMP Signaling Pathway
T-1032 exerts its pharmacological effects by potentiating the NO/cGMP signaling pathway.[2] Nitric oxide, produced by nitric oxide synthase (NOS), activates soluble guanylyl cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP. This second messenger, cGMP, then mediates various physiological responses, including smooth muscle relaxation. T-1032, by selectively inhibiting PDE5, prevents the degradation of cGMP, thereby prolonging its intracellular signaling and enhancing its effects.[2][6]
Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate the potency and efficacy of T-1032.
In Vitro Studies: Isolated Tissue Preparations
Objective: To assess the vasorelaxant properties of T-1032 and its effect on the NO/cGMP pathway in isolated vascular and non-vascular smooth muscle tissues.
Methodology:
-
Tissue Preparation: Thoracic aortas from male Wistar rats and corpus cavernosum from male Japanese White rabbits were isolated and cut into rings or strips, respectively.[2] Endothelium was removed in some aortic rings for comparison.
-
Contraction Induction: Tissues were pre-contracted with phenylephrine (B352888) to induce a stable tonic contraction.[2]
-
Drug Application: T-1032 was added in a cumulative concentration-dependent manner (3x10⁻¹¹ to 3x10⁻⁷ M) to the tissue baths.[2] In some experiments, tissues were pre-treated with inhibitors such as N(G)-nitro-L-arginine methyl ester (L-NAME), a NOS inhibitor, or 1H-[1][2][4]oxadiazolo[4,3-alpha]quinoxalin-1-one (ODQ), a guanylyl cyclase inhibitor.[2]
-
Measurement of Relaxation: Changes in isometric tension were recorded to quantify the degree of relaxation.
-
Cyclic Nucleotide Measurement: Tissue levels of cGMP and cAMP were measured using radioimmunoassay to correlate relaxation with second messenger concentrations.[2]
In Vivo Studies: Animal Models
Objective: To evaluate the in vivo efficacy of T-1032 in relevant animal models.
Methodology for Penile Tumescence in Dogs:
-
Animal Model: Male beagle dogs were anesthetized.
-
Nerve Stimulation: The pelvic nerve was electrically stimulated to induce penile tumescence.[1]
-
Drug Administration: T-1032 was administered intravenously (1-100 µg/kg) or intraduodenally (3, 30, 300 µg/kg).[1]
-
Measurement of Tumescence: Intracavernous pressure was monitored as a measure of penile erection.[1]
-
Mechanism Confirmation: The effect of a NOS inhibitor, N(G)-nitro-L-arginine, on T-1032-induced tumescence was assessed.[1]
Methodology for Pulmonary Hypertension in Rats:
-
Animal Model: Male Wistar rats were treated with monocrotaline (B1676716) to induce pulmonary hypertension.[5]
-
Drug Administration: T-1032 was administered intravenously (1, 10, 100 µg/kg) for acute studies or chronically in the diet (300 ppm) for long-term studies.[5]
-
Hemodynamic Measurements: Mean arterial pressure and right ventricular systolic pressure were measured.[5]
-
Cardiac Remodeling Assessment: In the chronic study, right ventricular weight was measured to assess cardiac remodeling.[5]
Conclusion
T-1032 is a highly potent and selective PDE5 inhibitor with a well-defined mechanism of action centered on the enhancement of the NO/cGMP signaling pathway. In vitro and in vivo studies have consistently demonstrated its efficacy in mediating smooth muscle relaxation and producing relevant physiological effects. The detailed experimental protocols provided herein offer a foundation for further investigation and development of T-1032 and related compounds. Its specificity for PDE5, as compared to other PDE isoenzymes, suggests a favorable therapeutic profile.[3][6]
References
- 1. Potentiation of penile tumescence by T-1032, a new potent and specific phosphodiesterase type V inhibitor, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. T-1032, a novel phosphodiesterase type 5 inhibitor, increases the survival of cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute and chronic effects of T-1032, a novel selective phosphodiesterase type 5 inhibitor, on monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sildenafil and T-1032, phosphodiesterase type 5 inhibitors, showed a different vasorelaxant property in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
T-1032 Free Base: An In-Depth Profile of a Potent and Selective PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1032 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Developed by Tanabe Seiyaku, its chemical designation is methyl-2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate. This technical guide provides a comprehensive overview of the selectivity profile of T-1032 against various PDE isozymes, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the relevant signaling pathway.
Selectivity Profile of T-1032 Against PDE Isozymes
T-1032 demonstrates exceptional selectivity for PDE5. The inhibitory activity of T-1032 against a panel of phosphodiesterase isozymes highlights its specificity, a critical attribute for a therapeutic candidate as it minimizes off-target effects.
| PDE Isozyme | IC50 (nM) |
| PDE5 | 1.0 |
Data sourced from commercially available batches of T-1032.
Mechanism of Action and the NO/cGMP Signaling Pathway
T-1032 exerts its pharmacological effect by inhibiting the hydrolysis of cGMP, thereby potentiating the effects of nitric oxide (NO). The NO/cGMP pathway is fundamental to various physiological processes, including smooth muscle relaxation.
The signaling cascade is initiated by the release of NO, which then activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.
PDE5 is the primary enzyme responsible for the degradation of cGMP to the inactive GMP. By inhibiting PDE5, T-1032 prevents the breakdown of cGMP, leading to its accumulation and an enhanced physiological response.
Experimental Protocols
The following provides a generalized methodology for determining the in vitro inhibitory activity of a compound like T-1032 against PDE isozymes.
Preparation of PDE Isozymes
Phosphodiesterase isozymes can be obtained from various sources, including recombinant expression systems (e.g., baculovirus-infected Sf9 cells or E. coli) or purified from native tissues. The purity and activity of the enzyme preparation are critical for accurate assessment of inhibitor potency.
Phosphodiesterase Inhibition Assay
A common method for assessing PDE activity is a two-step radioenzymatic assay.
Step 1: PDE Reaction
-
The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) at a physiological pH (around 7.5) and temperature (37°C).
-
The reaction mixture contains the specific PDE isozyme, a known concentration of the substrate (e.g., [³H]cGMP for PDE5), and the test compound (T-1032) at various concentrations.
-
The reaction is initiated by the addition of the enzyme and allowed to proceed for a defined period, ensuring that substrate hydrolysis does not exceed 20% to maintain initial velocity conditions.
-
The reaction is terminated by heat inactivation or the addition of a stop solution.
Step 2: Conversion of Product to a Separable Form and Quantification
-
After the PDE reaction, the product ([³H]GMP) is converted to its corresponding nucleoside ([³H]guanosine) by the addition of a 5'-nucleotidase (e.g., from Crotalus atrox snake venom).
-
The mixture is then passed through an anion-exchange resin (e.g., DEAE-Sephadex). The unreacted, negatively charged substrate ([³H]cGMP) binds to the resin, while the neutral product ([³H]guanosine) passes through.
-
The amount of radioactivity in the eluate is quantified using liquid scintillation counting.
Data Analysis
The inhibitory activity is calculated as the percentage decrease in substrate hydrolysis in the presence of the inhibitor compared to a control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
T-1032 is a highly potent and selective inhibitor of PDE5. Its specific mechanism of action within the NO/cGMP signaling pathway makes it a valuable tool for research into cGMP-mediated physiological and pathophysiological processes. The high selectivity of T-1032 minimizes the potential for off-target effects, a desirable characteristic for both research applications and as a potential therapeutic agent. Further studies to fully elucidate its inhibitory profile against a broader range of PDE isozymes would be beneficial for a more complete understanding of its pharmacological properties.
References
T-1032 Free Base: A Technical Guide to its Effects on the cGMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1032 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme critical in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. By competitively inhibiting the hydrolysis of cGMP, T-1032 elevates intracellular cGMP levels, leading to a cascade of downstream effects, most notably smooth muscle relaxation. This technical guide provides an in-depth overview of the pharmacological effects of T-1032 on the cGMP pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling mechanisms and experimental workflows.
Introduction: The cGMP Signaling Pathway
The nitric oxide (NO)/cGMP signaling pathway is a crucial regulator of numerous physiological processes, including vasodilation, neurotransmission, and platelet aggregation. The pathway is initiated by the production of NO by nitric oxide synthases (NOS). NO, a gaseous signaling molecule, diffuses into target cells, such as vascular smooth muscle cells, and binds to the heme moiety of soluble guanylyl cyclase (sGC). This binding allosterically activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
The intracellular concentration of cGMP is tightly controlled by the activity of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides. PDE5, the target of T-1032, is a cGMP-specific PDE. The downstream effects of cGMP are primarily mediated through the activation of cGMP-dependent protein kinase (PKG), which phosphorylates various target proteins, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.
T-1032: A Potent and Selective PDE5 Inhibitor
T-1032, with the chemical name methyl-2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate (B86663), is a novel isoquinolone derivative that acts as a competitive inhibitor of PDE5.[1] Its high potency and selectivity for PDE5 make it a valuable pharmacological tool for studying the physiological roles of the cGMP/PDE5 pathway.[1]
Mechanism of Action
T-1032 exerts its effects by binding to the catalytic site of PDE5, preventing the breakdown of cGMP. This leads to an accumulation of intracellular cGMP, thereby amplifying the effects of the NO/sGC signaling cascade. This potentiation of cGMP signaling results in enhanced smooth muscle relaxation, particularly in tissues where PDE5 is highly expressed, such as the corpus cavernosum and vascular smooth muscle.[2]
References
- 1. Characterization and effects of methyl-2- (4-aminophenyl)-1, 2-dihydro-1-oxo-7- (2-pyridinylmethoxy)-4-(3,4, 5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate (T-1032), a novel potent inhibitor of cGMP-binding cGMP-specific phosphodiesterase (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
T-1032 Free Base: A Technical Guide for Erectile Dysfunction Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1032 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of blood flow to the corpus cavernosum. This document provides a comprehensive technical overview of T-1032 free base, summarizing its mechanism of action, pharmacological properties, and the experimental protocols utilized in its preclinical evaluation for the treatment of erectile dysfunction (ED). All available quantitative data has been consolidated into structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of its therapeutic potential. While preclinical data highlights its promise, a notable gap exists in the public domain regarding its clinical development and detailed pharmacokinetic profile.
Introduction
Erectile dysfunction is a prevalent condition with a significant impact on the quality of life. The advent of phosphodiesterase type 5 (PDE5) inhibitors has revolutionized its management. T-1032, with the chemical name methyl-2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate, has been identified as a novel and highly selective inhibitor of PDE5.[1] Its mechanism of action is centered on the potentiation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, which is fundamental to achieving and maintaining penile erection.[1] This guide aims to collate and present the existing scientific data on T-1032 to aid researchers and drug development professionals in their exploration of its potential as a therapeutic agent for ED.
Mechanism of Action: The NO/cGMP Signaling Pathway
The erectile response is a hemodynamic process initiated by sexual stimulation, leading to the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the penis. NO activates soluble guanylate cyclase (sGC) in the smooth muscle cells of the corpus cavernosum, which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets. This cascade ultimately causes a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation, increased blood flow into the corpus cavernosum, and penile erection.
The action of cGMP is terminated by its hydrolysis by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum. T-1032, as a PDE5 inhibitor, prevents the degradation of cGMP, thereby amplifying and prolonging the pro-erectile signal.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of T-1032.
Table 1: In Vitro Inhibitory Activity of T-1032 against Phosphodiesterase Isozymes
| Phosphodiesterase Isozyme | IC50 (nM) |
| PDE1 | > 1000 |
| PDE2 | > 1000 |
| PDE3 | > 1000 |
| PDE4 | > 1000 |
| PDE5 | 1.0 |
| PDE6 | 28 |
Data sourced from a study on PDE isozymes isolated from canine tissues.
Table 2: Comparative Vasorelaxant Properties of T-1032 and Sildenafil (B151) in Isolated Rat Aorta
| Compound | Concentration Range | Relaxation (%) at 10-7 M |
| T-1032 | 10-10 to 10-7 M | 77.9 ± 10.8 |
| Sildenafil | 10-10 to 10-7 M | 66.8 ± 13.7 |
Relaxation was measured in phenylephrine-precontracted isolated rat aorta.[2]
Table 3: Effect of T-1032 and Sildenafil on cGMP Levels in Isolated Rat Aorta
| Compound | Concentration | cGMP Level (pmol/mg protein) |
| T-1032 | 10-6 M | 5.6 ± 0.6 |
| Sildenafil | 10-6 M | 15.7 ± 2.7 |
cGMP levels were measured in isolated rat aorta.[2]
Experimental Protocols
This section details the methodologies employed in the key preclinical studies of T-1032.
PDE5 Inhibition Assay
A standardized in vitro assay is crucial for determining the inhibitory potency of compounds like T-1032.
Objective: To determine the IC50 value of T-1032 for PDE5.
General Protocol:
-
Enzyme Preparation: Recombinant human PDE5 is purified from a suitable expression system (e.g., Sf9 insect cells).
-
Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, and a specific concentration of cGMP as the substrate.
-
Incubation: The enzyme, substrate, and varying concentrations of the test compound (T-1032) are incubated at 37°C for a defined period.
-
Termination: The reaction is stopped, often by the addition of a quenching agent.
-
Detection: The amount of remaining cGMP or the product (5'-GMP) is quantified. This can be achieved through various methods, including fluorescence polarization, scintillation proximity assay, or chromatographic techniques like HPLC.
-
Data Analysis: The percentage of inhibition at each T-1032 concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Isolated Rabbit Corpus Cavernosum Relaxation Study
This ex vivo model is essential for assessing the functional effects of compounds on the target tissue.
Objective: To evaluate the relaxant effect of T-1032 on corpus cavernosum smooth muscle.
Protocol:
-
Tissue Preparation:
-
Male New Zealand white rabbits are euthanized.
-
The penis is excised, and the corpus cavernosum is carefully dissected free from the surrounding tunica albuginea and urethra.
-
The tissue is cut into strips (e.g., 2 x 2 x 7 mm).
-
-
Organ Bath Setup:
-
The corpus cavernosum strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
The strips are connected to isometric force transducers to record changes in tension.
-
-
Experimental Procedure:
-
The tissues are allowed to equilibrate under a resting tension of approximately 2 g for at least 60 minutes.
-
The strips are pre-contracted with a contractile agent, typically phenylephrine (B352888) (e.g., 10⁻⁵ M), to induce a stable tonic contraction.
-
Once a stable contraction is achieved, cumulative concentration-response curves to T-1032 are generated by adding the compound in increasing concentrations to the organ bath.
-
In some experiments, the involvement of the NO/cGMP pathway is investigated by pre-incubating the tissues with inhibitors such as L-NAME (an NO synthase inhibitor) or ODQ (a guanylate cyclase inhibitor) before adding T-1032.
-
-
Data Analysis:
-
The relaxation induced by T-1032 at each concentration is expressed as a percentage of the maximal contraction induced by phenylephrine.
-
EC50 values (the concentration of the drug that produces 50% of the maximal effect) can be calculated from the concentration-response curves.
-
Pharmacokinetics and Clinical Data
A thorough search of the public scientific literature and clinical trial registries did not yield any specific data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of T-1032 in animal models or humans. Furthermore, there is no publicly available information on any clinical trials of T-1032 for the treatment of erectile dysfunction. This represents a significant gap in the current understanding of the drug's potential for clinical development.
Discussion and Future Directions
The available preclinical data strongly suggest that T-1032 is a potent and highly selective PDE5 inhibitor. Its ability to induce relaxation of corpus cavernosum smooth muscle ex vivo underscores its potential as a therapeutic agent for erectile dysfunction. The high selectivity of T-1032 for PDE5 over other PDE isozymes is a desirable characteristic, as it may translate to a lower incidence of side effects associated with the inhibition of other PDEs (e.g., visual disturbances linked to PDE6 inhibition).
The comparative studies with sildenafil indicate that T-1032 has a similar vasorelaxant potency at lower concentrations.[2] However, the differences observed in their effects on cGMP levels at higher concentrations suggest that there may be subtle but potentially important distinctions in their pharmacological profiles that warrant further investigation.[2]
The lack of pharmacokinetic and clinical data is a major hurdle for the further development of T-1032. Future research should prioritize:
-
Pharmacokinetic studies: In vivo studies in relevant animal models are necessary to determine the oral bioavailability, half-life, and metabolic fate of T-1032.
-
In vivo efficacy studies: The pro-erectile effects of T-1032 need to be demonstrated in established animal models of erectile dysfunction.
-
Safety and toxicology studies: A comprehensive toxicological evaluation is required before any consideration of human trials.
-
Clinical trials: Should the preclinical data be favorable, well-designed clinical trials would be the next step to evaluate the efficacy and safety of T-1032 in patients with erectile dysfunction.
Conclusion
T-1032 is a promising preclinical candidate for the treatment of erectile dysfunction, characterized by its high potency and selectivity as a PDE5 inhibitor. The in vitro and ex vivo data provide a solid foundation for its mechanism of action. However, the absence of pharmacokinetic and clinical data in the public domain limits a full assessment of its therapeutic potential. Further research is imperative to bridge these knowledge gaps and to determine if T-1032 can be translated from a promising molecule into a clinically effective treatment for erectile dysfunction.
References
- 1. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil and T-1032, phosphodiesterase type 5 inhibitors, showed a different vasorelaxant property in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
T-1032 Free Base: A Technical Guide for Vascular Smooth Muscle Cell Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of T-1032, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, and its application in the study of vascular smooth muscle cells (VSMCs). This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways and workflows.
Core Compound Profile: T-1032
T-1032, chemically identified as methyl-2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate, is a potent, selective, and competitive inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE5).[1][2] Its primary action in vascular smooth muscle is the enhancement of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to vasorelaxation.[1][2]
Quantitative Data Summary
The following tables summarize the key inhibitory concentrations and physiological effects of T-1032 from published studies.
Table 1: In Vitro Inhibitory Activity of T-1032
| Target Enzyme | Parameter | Value | Species | Source |
| PDE5 | IC₅₀ | 1.0 nM | Canine | [2] |
| PDE5 | Kᵢ | 1.2 nM | Canine | [2] |
| PDE1 | IC₅₀ | > 1 µM | Canine | [2] |
| PDE2 | IC₅₀ | > 1 µM | Canine | [2] |
| PDE3 | IC₅₀ | > 1 µM | Canine | [2] |
| PDE4 | IC₅₀ | > 1 µM | Canine | [2] |
| PDE6 | IC₅₀ | 28 nM | Canine | [2] |
Table 2: Functional Effects of T-1032 on Vascular Tissues
| Experimental Model | Parameter | Concentration/Dose | Effect | Source |
| Isolated Rat Aorta | Vasorelaxation | 3x10⁻¹¹ to 3x10⁻⁷ M | Endothelium-dependent relaxation | [1] |
| Anesthetized Rats | Mean Arterial Pressure | 0.1 - 10 µg/kg/min (IV) | Dose-dependent decrease | [3] |
| Anesthetized Rats | Mean Circulatory Filling Pressure | 0.1 - 10 µg/kg/min (IV) | Dose-dependent decrease | [3] |
| Anesthetized Rats | Venous Compliance | 3 µg/kg/min (IV) | Increased compliance | [3] |
Signaling Pathway and Mechanism of Action
T-1032 exerts its effects on vascular smooth muscle cells by modulating the nitric oxide/cyclic GMP (NO/cGMP) signaling pathway. The process begins with the release of nitric oxide from endothelial cells, which then diffuses into the adjacent smooth muscle cells.
In VSMCs, NO activates soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate Protein Kinase G (PKG), which in turn leads to a cascade of events causing a decrease in intracellular calcium and ultimately, smooth muscle relaxation. The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases. T-1032 specifically inhibits PDE5, thereby preventing the breakdown of cGMP, leading to its accumulation and a more pronounced and sustained vasorelaxant effect.[1][2]
Experimental Protocols
The following are representative protocols for studying the effects of T-1032 on vascular smooth muscle, based on methodologies from cited literature.
Isolated Aortic Ring Vasorelaxation Assay
This protocol is designed to assess the direct effect of T-1032 on vascular tone in an ex vivo setting.
Methodology:
-
Tissue Preparation: A thoracic aorta is isolated from a rat and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering fat and connective tissue, and cut into rings of 2-3 mm in width. Care is taken to not damage the endothelium.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 2.0 g), with buffer changes every 15-20 minutes.
-
Viability Check: Endothelial integrity is confirmed by assessing the relaxation response to a known endothelium-dependent vasodilator (e.g., acetylcholine) after pre-contraction with an agent like phenylephrine.
-
Experimental Procedure: After washing out the viability test drugs, the rings are pre-contracted with phenylephrine (e.g., 1 µM) to a stable plateau. Once a stable contraction is achieved, cumulative concentrations of T-1032 are added to the organ bath.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the phenylephrine-induced contraction. A concentration-response curve is plotted to determine the EC₅₀ value.
cGMP Measurement in Cultured VSMCs
This protocol measures the intracellular accumulation of cGMP in response to T-1032.
Methodology:
-
Cell Culture: Rat aortic smooth muscle cells are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.
-
Pre-incubation: The cells are washed and pre-incubated with a non-specific phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cGMP degradation by other PDE isoforms.
-
Treatment: Cells are then treated with T-1032 at various concentrations for a specified time. In some experiments, a nitric oxide donor (e.g., sodium nitroprusside) may be added to stimulate cGMP production.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular contents.
-
cGMP Quantification: The concentration of cGMP in the cell lysate is measured using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Normalization: cGMP levels are typically normalized to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
Conclusion
T-1032 is a valuable pharmacological tool for investigating the role of the PDE5-cGMP pathway in vascular smooth muscle cell physiology and pathophysiology. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding vascular tone regulation and exploring potential therapeutic applications for conditions characterized by endothelial dysfunction or impaired vasorelaxation. Researchers utilizing T-1032 should adhere to rigorous experimental design, including appropriate controls, to accurately interpret its effects on VSMC function.
References
- 1. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. T-1032, a novel specific phosphodiesterase type 5 inhibitor, increases venous compliance in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for T-1032 Free Base: Information Not Available
A comprehensive search for publicly available scientific literature and data regarding "T-1032 free base" has yielded no information on its biological activity, mechanism of action, or established in vitro assay protocols.
While the chemical entity "T-1032 free base" is indexed with a chemical formula of C32H29N3O7, there is no associated biological data in the public domain. The predominant search results for "T-1032" refer to a Canadian tax form, highlighting the ambiguity of this identifier in a biological research context.
Consequently, the core requirements of the request, including the creation of detailed application notes, experimental protocols, data tables, and signaling pathway diagrams, cannot be fulfilled at this time due to the absence of foundational scientific information.
For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary to generate the requested information:
-
Target Identification: The primary and any secondary biological targets of T-1032 would need to be identified. This could involve techniques such as affinity chromatography, proteomics-based approaches, or computational predictions followed by experimental validation.
-
Mechanism of Action Studies: Once a target is identified, a series of biochemical and cell-based assays would be required to elucidate how T-1032 interacts with its target (e.g., as an inhibitor, activator, agonist, or antagonist) and the downstream consequences of this interaction.
-
Assay Development: Based on the target and mechanism of action, specific in vitro assays would need to be developed and optimized. This would involve selecting appropriate cell lines or purified proteins, determining optimal assay conditions (e.g., substrate concentrations, incubation times), and validating the assay's performance (e.g., sensitivity, specificity, and reproducibility).
-
Data Generation and Analysis: The developed assays would then be used to generate quantitative data, such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), or Ki (inhibition constant) values.
Without access to internal research data or new scientific publications on T-1032, it is not possible to provide the detailed protocols and application notes as requested. Researchers in possession of this compound would need to undertake these foundational studies to characterize its biological properties.
T-1032 Free Base for cGMP Hydrolysis Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1032 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3][4] By inhibiting PDE5, T-1032 elevates intracellular cGMP levels, leading to the activation of cGMP-dependent signaling pathways. This mechanism of action makes T-1032 a valuable tool for studying the physiological and pathological roles of the cGMP signaling cascade and for the development of novel therapeutics targeting this pathway. This document provides detailed application notes and protocols for the use of T-1032 free base in cGMP hydrolysis inhibition assays.
Mechanism of Action
The nitric oxide (NO) signaling pathway plays a crucial role in various physiological processes, including vasodilation. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The intracellular concentration of cGMP is tightly regulated by phosphodiesterases (PDEs), which hydrolyze cGMP to GMP. PDE5 is a cGMP-specific PDE that is highly expressed in various tissues, including the corpus cavernosum, vascular smooth muscle, and platelets.
T-1032 acts as a competitive inhibitor of PDE5, preventing the breakdown of cGMP. The resulting accumulation of cGMP leads to prolonged activation of cGMP-dependent protein kinase (PKG), which mediates downstream signaling events, ultimately resulting in smooth muscle relaxation and vasodilation.[1] The specificity of T-1032 for PDE5 over other PDE isozymes makes it a precise tool for dissecting the roles of PDE5 in cellular signaling.
Caption: cGMP signaling pathway and the inhibitory action of T-1032.
Data Presentation: Inhibitory Activity of T-1032
The inhibitory potency and selectivity of T-1032 have been characterized against various phosphodiesterase isozymes. The following table summarizes the reported inhibition constants (Ki) for T-1032.
| PDE Isozyme | Ki (nM) | Selectivity vs. PDE5 |
| PDE1 | 260 | 217x |
| PDE2 | >10000 | >8333x |
| PDE3 | >10000 | >8333x |
| PDE4 | >10000 | >8333x |
| PDE5 | 1.2 | 1x |
| PDE6 | 75 | 63x |
Data compiled from multiple sources. The selectivity is calculated as the ratio of Ki(PDE isozyme) / Ki(PDE5).
This data highlights the high potency and selectivity of T-1032 for PDE5, making it an excellent pharmacological tool for in vitro and in vivo studies.
Experimental Protocols
Two common methods for determining the inhibitory activity of compounds like T-1032 on cGMP hydrolysis are the Scintillation Proximity Assay (SPA) and the Fluorescence Polarization (FP) Assay.
Scintillation Proximity Assay (SPA) for PDE5 Inhibition
This protocol describes a method to measure the inhibition of PDE5-mediated hydrolysis of [³H]-cGMP.
Principle: The assay is based on the differential binding of the substrate, [³H]-cGMP, and the product, [³H]-GMP, to scintillant-impregnated beads. The product, [³H]-GMP, binds to the beads, bringing the tritium (B154650) isotope in close proximity to the scintillant, which results in light emission. The substrate, [³H]-cGMP, does not bind and therefore does not generate a signal. The amount of light emitted is proportional to the PDE5 activity.
Caption: Experimental workflow for the PDE5 Scintillation Proximity Assay.
Materials:
-
T-1032 free base
-
Recombinant human PDE5A1
-
[³H]-cGMP (specific activity ~10-15 Ci/mmol)
-
SPA beads (e.g., yttrium silicate)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Stop Solution: Containing SPA beads and a chelating agent (e.g., EDTA)
-
96-well microplates
-
Microplate scintillation counter
Protocol:
-
Compound Preparation: Prepare a stock solution of T-1032 in DMSO. Create a serial dilution of T-1032 in the assay buffer to achieve a range of final concentrations (e.g., from 0.01 nM to 1 µM).
-
Enzyme Preparation: Dilute the PDE5 enzyme to its optimal concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer
-
5 µL of diluted T-1032 or vehicle (for control wells)
-
20 µL of diluted PDE5 enzyme solution. For background wells, add 20 µL of assay buffer instead.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding 50 µL of [³H]-cGMP (diluted in assay buffer to a final concentration below its Km, e.g., 50 nM) to all wells.
-
Incubation: Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure less than 30% of the substrate is hydrolyzed in the uninhibited control wells.
-
Reaction Termination: Stop the reaction by adding 50 µL of the SPA bead-containing stop solution.
-
Bead Equilibration: Seal the plate and allow it to stand at room temperature for at least 30 minutes to allow the [³H]-GMP to bind to the beads.
-
Measurement: Measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of T-1032 and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay for PDE5 Inhibition
This protocol provides a non-radioactive method to measure PDE5 inhibition.
Principle: The assay utilizes a fluorescently labeled cGMP (tracer) and a binding agent that specifically binds to the hydrolyzed product, fluorescently labeled GMP. The small tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes the tracer to fluorescent GMP, the product binds to a large binding agent, forming a large complex. This slows down the rotational motion of the fluorophore, leading to a high fluorescence polarization signal. PDE5 inhibitors prevent this increase in polarization.
Caption: Experimental workflow for the PDE5 Fluorescence Polarization Assay.
Materials:
-
T-1032 free base
-
Recombinant human PDE5A1
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
Binding Agent (specific for GMP)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT
-
96-well or 384-well black, low-binding microplates
-
Fluorescence polarization plate reader
Protocol:
-
Compound Preparation: Prepare a stock solution and serial dilutions of T-1032 in DMSO, followed by an intermediate dilution in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation: Dilute the PDE5 enzyme and FAM-cGMP substrate to their optimal concentrations in the assay buffer. Keep the enzyme on ice.
-
Assay Setup: In a black microplate, add the following:
-
5 µL of diluted T-1032 or vehicle.
-
20 µL of diluted PDE5 enzyme solution (or assay buffer for no-enzyme controls).
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 25 µL of the diluted FAM-cGMP substrate solution to all wells. The total reaction volume is 50 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Add 50 µL of the diluted binding agent solution to all wells to stop the reaction and allow for binding to the product.
-
Equilibration: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation ~485 nm, emission ~525 nm for FAM).
-
Data Analysis: The instrument's software will calculate the millipolarization (mP) values. Calculate the percent inhibition for each T-1032 concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Conclusion
T-1032 is a highly potent and selective PDE5 inhibitor, making it an invaluable research tool for investigating the cGMP signaling pathway. The detailed protocols provided for both scintillation proximity and fluorescence polarization assays offer robust and reliable methods for characterizing the inhibitory activity of T-1032 and other compounds targeting cGMP hydrolysis. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.
References
- 1. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil and T-1032, phosphodiesterase type 5 inhibitors, showed a different vasorelaxant property in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-1032, a novel phosphodiesterase type 5 inhibitor, increases the survival of cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-1032, a novel specific phosphodiesterase type 5 inhibitor, increases venous compliance in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-1032 Free Base: A Selective PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1032 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. By inhibiting PDE5, T-1032 prevents the degradation of cGMP, leading to its accumulation and the subsequent activation of downstream signaling cascades. This mechanism of action makes T-1032 a valuable tool for investigating the physiological and pathological roles of the cGMP pathway in various biological systems. These application notes provide detailed protocols for in vitro assessment of T-1032's inhibitory activity against PDE5 and offer insights into its selectivity and mechanism of action.
Data Presentation: Inhibitory Activity of T-1032
T-1032 demonstrates high potency for PDE5 and significant selectivity over other phosphodiesterase families. The following table summarizes the available quantitative data on the inhibitory activity of T-1032.
| Enzyme | IC50 (nM) | Selectivity vs. PDE5 |
| PDE5 | ~1 | - |
| PDE6 | 28 | 28-fold |
| Other PDE family IC50 values are not readily available in the public domain. |
Note: The IC50 values can vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cGMP signaling pathway and a general workflow for evaluating PDE5 inhibitors like T-1032.
Application Notes and Protocols for T-1032 Free Base in Nitric Oxide/cGMP Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing T-1032 free base, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), in studies of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. Detailed protocols for key experiments are provided to facilitate the investigation of T-1032's effects on cGMP levels, soluble guanylate cyclase (sGC) activity, and downstream protein kinase G (PKG) activation.
Introduction to T-1032 and the NO/cGMP Pathway
The nitric oxide (NO) signaling pathway plays a crucial role in a multitude of physiological processes, including vasodilation, neurotransmission, and immune response.[1] A key downstream effector of NO is the generation of the second messenger cyclic guanosine monophosphate (cGMP). This process is initiated when NO binds to and activates soluble guanylate cyclase (sGC), which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2] The intracellular concentration of cGMP is tightly regulated by phosphodiesterases (PDEs), which hydrolyze cGMP to GMP, thus terminating the signal.[3]
T-1032 is an isoquinolone derivative that acts as a potent and selective competitive inhibitor of cGMP-specific phosphodiesterase (PDE5).[4] By inhibiting PDE5, T-1032 prevents the degradation of cGMP, leading to its accumulation within the cell. This makes T-1032 a valuable tool for studying the physiological and pathological roles of the NO/cGMP pathway. In the presence of NO donors or agents that stimulate endogenous NO production, T-1032 is expected to potentiate the downstream effects of NO signaling.
Mechanism of Action
T-1032 selectively targets and inhibits the catalytic activity of PDE5. This inhibition is competitive, meaning T-1032 binds to the active site of the enzyme, preventing the binding and subsequent hydrolysis of cGMP. The resulting increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets to elicit a cellular response.[4][5]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of T-1032 against various phosphodiesterase (PDE) isoenzymes isolated from canine tissues.
| PDE Isoenzyme | IC50 (nM) | Ki (nM) |
| PDE1 | >1000 | - |
| PDE2 | >1000 | - |
| PDE3 | >1000 | - |
| PDE4 | >1000 | - |
| PDE5 | 1.0 | 1.2 |
| PDE6 | 28 | - |
| Data sourced from a study on PDE isoenzymes isolated from canine tissues.[4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the NO/cGMP signaling pathway and a general experimental workflow for studying the effects of T-1032.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Mechanism of cAMP Partial Agonism in Protein Kinase G (PKG) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-1032 Free Base in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1032 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, T-1032 leads to an accumulation of cGMP, a key second messenger involved in various physiological processes, including smooth muscle relaxation, neuronal signaling, and cellular proliferation. These application notes provide a comprehensive guide for the preparation of T-1032 free base stock solutions for use in in vitro cell culture experiments, ensuring accurate and reproducible results.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of T-1032 is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₉N₃O₇ | [1] |
| Molecular Weight | 567.59 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (as specified by most commercial suppliers) |
Solubility and Storage
Proper solubilization and storage are critical for maintaining the biological activity and stability of T-1032.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 23 mg/mL | [2] |
| Methanol | 3.25 mg/mL | [2] |
| Water | Insoluble | [2] |
Storage Recommendations:
-
Solid T-1032: Store tightly sealed at 2-8°C.[2]
-
Stock Solutions: Aliquot into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Mechanism of Action: PDE5 Inhibition
T-1032 exerts its biological effects by selectively inhibiting the PDE5 enzyme. This inhibition leads to an increase in intracellular cGMP levels, which in turn activates cGMP-dependent protein kinases and other downstream effectors.
Figure 1. T-1032 inhibits PDE5, increasing cGMP levels.
Experimental Protocols
Preparation of a 10 mM T-1032 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of T-1032 free base in DMSO.
Materials:
-
T-1032 free base (MW: 567.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, positive displacement pipette or a standard pipette with low-retention, filtered tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of T-1032 to room temperature to prevent condensation.
-
Weighing T-1032: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 5.68 mg of T-1032 free base and transfer it to a sterile amber vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the T-1032.
-
Dissolution: Vortex the solution thoroughly until the T-1032 is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Calculation:
To prepare a 10 mM (0.010 mol/L) stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 567.59 g/mol = 5.68 mg
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM T-1032 stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM T-1032 stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, add the T-1032 stock solution to the culture medium and mix immediately. Do not add the medium to the concentrated stock.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Control Preparation: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without T-1032.
-
Cell Treatment: Replace the existing medium in your cell culture plates with the freshly prepared T-1032 working solutions or the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preparing and using T-1032 in cell culture experiments.
Figure 2. Workflow for T-1032 stock and working solutions.
Quality Control
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If precipitates are observed, warm the solution to 37°C and vortex to redissolve.
-
Purity Confirmation: For long-term studies, it is advisable to periodically check the purity of the stock solution using analytical methods such as HPLC.
-
Cell Viability Assay: When using a new cell line or a high concentration of T-1032, perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic potential of the compound and the DMSO vehicle.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation in stock solution upon thawing | Poor quality DMSO; improper storage. | Use anhydrous, high-purity DMSO. Ensure aliquots are tightly sealed to prevent moisture absorption. Gentle warming and vortexing may redissolve the precipitate. |
| Precipitation in cell culture medium | Final concentration of T-1032 is too high; improper mixing. | Ensure the final concentration is within the solubility limits in aqueous solutions. Add the stock solution to the medium while gently vortexing. |
| Inconsistent experimental results | Degradation of T-1032; inaccurate pipetting. | Avoid repeated freeze-thaw cycles by using single-use aliquots. Use calibrated pipettes and proper pipetting techniques. |
| Cell toxicity observed | DMSO concentration is too high; T-1032 is cytotoxic at the tested concentration. | Ensure the final DMSO concentration is <0.5%. Perform a dose-response curve to determine the optimal non-toxic concentration of T-1032 for your cell line. |
By following these guidelines, researchers can confidently prepare and utilize T-1032 free base stock solutions to investigate its effects on cGMP signaling in a variety of cell culture models.
References
Application Notes and Protocols: Determination of T-1032 Free Base Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1032 free base is a small molecule with the chemical formula C32H29N3O7 and a molecular weight of 567.59 g/mol . Understanding the relationship between the dose of T-1032 and its biological effect is fundamental for its development as a potential therapeutic agent. This document provides a comprehensive guide to determining the dose-response curve of T-1032 free base. A dose-response curve graphically represents the magnitude of a substance's effect as a function of its concentration. Key parameters derived from this curve, such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), are crucial for characterizing the potency and efficacy of a compound.
Given that the specific biological target and mechanism of action of T-1032 are not publicly available, this protocol will outline a general workflow applicable to a novel compound. It will cover preliminary assays to identify the biological activity and provide detailed protocols for common assays used in dose-response analysis, including cell viability and enzyme inhibition assays.
Data Presentation
Quantitative data from dose-response experiments should be meticulously organized to facilitate analysis and comparison. The following tables provide templates for recording and summarizing experimental data.
Table 1: T-1032 Free Base Stock Solution and Dilution Series Preparation
| Parameter | Value |
| Compound | T-1032 Free Base |
| Molecular Weight | 567.59 g/mol |
| Solvent | DMSO (or other suitable solvent) |
| Stock Concentration (mM) | 10 |
| Serial Dilution Factor | 1:3 |
| Concentration Range (µM) | 0.001 - 100 |
Table 2: Example Data from a Cell Viability Assay (e.g., MTT Assay)
| T-1032 Conc. (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | % Viability |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0 |
| 0.01 | 1.231 | 1.265 | 1.248 | 1.248 | 98.2 |
| 0.1 | 1.152 | 1.189 | 1.170 | 1.170 | 92.1 |
| 1 | 0.899 | 0.921 | 0.910 | 0.910 | 71.6 |
| 10 | 0.453 | 0.478 | 0.465 | 0.465 | 36.6 |
| 100 | 0.123 | 0.131 | 0.127 | 0.127 | 10.0 |
Table 3: Summary of Dose-Response Parameters
| Assay Type | Cell Line / Target | Parameter | Value |
| Cell Viability | (e.g., HeLa) | IC50 (µM) | Calculated from curve |
| Enzyme Inhibition | (e.g., Kinase X) | IC50 (nM) | Calculated from curve |
| Receptor Binding | (e.g., GPCR Y) | Ki (nM) | Calculated from curve |
Experimental Protocols
The selection of an appropriate assay is contingent on the biological activity of T-1032. Preliminary screening assays (e.g., broad kinase panels, receptor binding assays, or phenotypic screens) are recommended to identify its primary target or cellular effect. Once a reproducible biological effect is observed, a detailed dose-response analysis can be performed. Below are protocols for two common types of assays.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of T-1032 on cell proliferation and viability.
Materials:
-
T-1032 free base
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the suspected therapeutic area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of T-1032 in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest T-1032 concentration.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of T-1032 or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the T-1032 concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value.
-
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol is for determining the inhibitory effect of T-1032 on a specific enzyme. The example provided is for a generic kinase assay.
Materials:
-
T-1032 free base
-
DMSO
-
Purified recombinant enzyme (e.g., a specific kinase)
-
Enzyme substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (specific to the enzyme)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
384-well assay plates
-
Liquid handling system or multichannel pipette
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of T-1032 in DMSO.
-
Perform a serial dilution in DMSO to create a concentration gradient.
-
Further dilute the compound in assay buffer to the final desired concentrations.
-
-
Assay Reaction:
-
Add the diluted T-1032 or vehicle control to the wells of a 384-well plate.
-
Add the enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
-
Signal Detection:
-
Stop the enzymatic reaction (if necessary, depending on the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate for the required time to allow the signal to develop.
-
-
Data Acquisition:
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls: 0% inhibition (vehicle control) and 100% inhibition (no enzyme or a known potent inhibitor).
-
Calculate the percent inhibition for each concentration of T-1032.
-
Plot the percent inhibition against the logarithm of the T-1032 concentration.
-
Use a non-linear regression model to fit the data and determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for dose-response curve determination.
Caption: Hypothetical signaling pathway inhibited by T-1032.
Measuring Intracellular cGMP Levels: Application Notes and Protocols
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes, including cardiovascular homeostasis, neurotransmission, and smooth muscle relaxation. The precise measurement of intracellular cGMP levels is paramount for understanding its role in cellular signaling and for the development of novel therapeutics targeting the cGMP pathway. This document provides detailed protocols and application notes for the measurement of intracellular cGMP using common methodologies, such as fluorescent biosensors and immunoassays.
cGMP Signaling Pathway
The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases (GC) and its degradation by phosphodiesterases (PDEs). Nitric oxide (NO) and natriuretic peptides are key upstream activators of soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC), respectively, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[1][2][3][4] cGMP then exerts its downstream effects by activating protein kinase G (PKG), modulating cyclic nucleotide-gated ion channels (CNGs), and regulating PDEs.[1][5]
References
- 1. Fluorescent sensors for rapid monitoring of intracellular cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. montanamolecular.com [montanamolecular.com]
- 3. Blue Fluorescent cGMP Sensor for Multiparameter Fluorescence Imaging | PLOS One [journals.plos.org]
- 4. Recent progress in developing fluorescent probes for imaging cell metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for T-1032 Free Base in High-Throughput Screening for PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1032 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. By inhibiting PDE5, T-1032 elevates intracellular cGMP levels, leading to vasodilation and other physiological responses. This mechanism of action makes PDE5 inhibitors valuable therapeutic agents and research tools. High-throughput screening (HTS) assays are essential for the discovery of novel PDE5 inhibitors. This document provides detailed application notes and protocols for the use of T-1032 free base as a reference compound in HTS campaigns.
Mechanism of Action: The cGMP Signaling Pathway
The nitric oxide (NO) signaling pathway is integral to various physiological processes, including vasodilation. Nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The intracellular concentration of cGMP is regulated by phosphodiesterases, with PDE5 being a key enzyme responsible for its degradation to the inactive 5'-GMP. T-1032 specifically inhibits PDE5, thereby preventing cGMP breakdown and potentiating the downstream effects of the NO signaling cascade.
Figure 1. The cGMP signaling pathway and the inhibitory action of T-1032 on PDE5.
Quantitative Data for T-1032
T-1032 demonstrates high potency and selectivity for PDE5. The following tables summarize its inhibitory activity.
Table 1: In Vitro Potency of T-1032 against PDE5
| Parameter | Value |
| IC50 (PDE5) | 1 nM |
Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in a biochemical assay.
Table 2: Selectivity Profile of T-1032 against various Phosphodiesterase Isoforms
| PDE Isoform | IC50 (nM) | Selectivity (fold vs. PDE5) |
| PDE5 | 1 | 1 |
| PDE6 | 28 | 28 |
Note: A higher selectivity fold indicates a greater specificity for the target enzyme (PDE5) over other isoforms, which is a desirable characteristic for a therapeutic candidate to minimize off-target effects.
High-Throughput Screening Protocol: Fluorescence Polarization (FP) Assay
This protocol describes a robust and validated fluorescence polarization (FP) assay suitable for high-throughput screening of PDE5 inhibitors, using T-1032 as a positive control. The assay is based on the competition between a fluorescently labeled cGMP (tracer) and the unlabeled cGMP substrate for the PDE5 enzyme.
Troubleshooting & Optimization
Technical Support Center: Optimizing T-1032 Free Base Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of T-1032 free base for in vitro experiments. T-1032 is a potent and selective inhibitor of cGMP-binding cGMP-specific phosphodiesterase (PDE5).[1] Accurate concentration optimization is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of T-1032?
A1: T-1032 is a potent and selective inhibitor of the cGMP-binding cGMP-specific phosphodiesterase, PDE5.[1] PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, T-1032 increases intracellular cGMP levels.[1]
Q2: What is a recommended starting concentration range for T-1032 in in vitro experiments?
A2: Based on its potent in vitro activity, a logarithmic dilution series starting from 1 nM up to 10 µM is a common starting point to determine the dose-response curve in your specific cell line and assay. The IC50 of T-1032 for PDE5 is 1.0 nM.[1]
Q3: How should I dissolve and store T-1032 free base?
A3: Most small molecule inhibitors like T-1032 are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.
Q4: What are potential off-target effects to consider?
A4: While T-1032 is highly selective for PDE5, it does show some inhibitory activity against PDE6 (IC50 = 28 nM).[1] Its inhibitory concentrations for PDE1, PDE2, PDE3, and PDE4 are significantly higher (> 1 µM).[1] When using T-1032 in systems where PDE6 is relevant (e.g., retinal cells), it is important to consider potential effects on this isozyme.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of T-1032 at tested concentrations. | 1. Concentration is too low: The effective concentration for your specific cell line and endpoint may be higher than initially tested. 2. Compound instability: The compound may have degraded in the experimental conditions. 3. Cellular permeability: The compound may not be effectively entering the cells. | 1. Test a higher concentration range (e.g., up to 100 µM). 2. Prepare fresh dilutions for each experiment. Minimize exposure to light and elevated temperatures. 3. While not reported as a common issue for T-1032, consider using permeabilization agents if direct intracellular target engagement is desired and other factors have been ruled out. |
| High cytotoxicity observed at effective concentrations. | 1. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. On-target toxicity: The intended pharmacological effect of inhibiting PDE5 may be toxic to your specific cell type at high concentrations or over long incubation times. | 1. Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control (cells treated with the solvent alone) to assess its effect. 2. Perform a time-course experiment to determine if a shorter incubation time can achieve the desired effect with less toxicity. Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours). |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses. 2. Pipetting errors: Inaccurate serial dilutions can lead to significant variability. | 1. Standardize cell culture parameters. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Calibrate pipettes regularly and use proper pipetting techniques, especially when preparing serial dilutions. |
Data Presentation
Table 1: Inhibitory Activity of T-1032 against various PDE Isozymes
| PDE Isozyme | IC50 (nM) |
| PDE1 | > 1000 |
| PDE2 | > 1000 |
| PDE3 | > 1000 |
| PDE4 | > 1000 |
| PDE5 | 1.0 |
| PDE6 | 28 |
Data sourced from a study on PDE isozymes isolated from canine tissues.[1]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of T-1032 using a Dose-Response Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of T-1032 in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of T-1032. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control if available.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the expected timeline of the biological response.
-
Assay: Perform the desired assay to measure the effect of the compound. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a functional assay measuring a downstream effect of PDE5 inhibition (e.g., cGMP levels), or a target engagement assay.
-
Data Analysis: Plot the response versus the log of the T-1032 concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50.
Visualizations
Caption: T-1032 inhibits PDE5, leading to increased cGMP levels.
References
T-1032 free base solubility issues in aqueous buffers
Welcome to the technical support center for T-1032 free base. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered during experiments with T-1032 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is T-1032 and why is it used in research?
A1: T-1032 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE5, T-1032 increases intracellular levels of cGMP, a key second messenger in the nitric oxide (NO) signaling pathway.[1] This pathway is crucial in various physiological processes, including smooth muscle relaxation and vasodilation. Consequently, T-1032 is a valuable tool for studying the therapeutic potential of PDE5 inhibition in conditions such as erectile dysfunction and pulmonary hypertension.
Q2: I'm having trouble dissolving T-1032 free base in my aqueous buffer. Why is this happening?
A2: T-1032 free base is a hydrophobic molecule, which means it has very low solubility in water and aqueous buffers like Phosphate-Buffered Saline (PBS).[1] This is a common challenge with many small molecule inhibitors. When you try to dissolve it directly in an aqueous solution, it is likely to precipitate, appearing as cloudiness or visible particles in your solution.
Q3: What is the recommended way to prepare a working solution of T-1032 for my in vitro assay?
A3: The recommended method is to first prepare a high-concentration stock solution of T-1032 in an organic solvent where it is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO) or methanol.[1] This stock solution can then be serially diluted into your aqueous experimental buffer to the desired final concentration immediately before use. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect your experimental results (typically ≤0.5% DMSO).
Q4: What is the maximum concentration of DMSO my cell culture can tolerate?
A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. It is always best to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line and assay.
Q5: Can I heat the T-1032 solution to improve its solubility?
A5: Gentle warming can sometimes aid in dissolving a compound. However, excessive heat can lead to the degradation of T-1032. If you choose to warm your solution, do so carefully and for a short period. It is also important to allow the solution to cool to your experimental temperature before use, as a decrease in temperature can cause the compound to precipitate out of solution.
Troubleshooting Guide: T-1032 Precipitation in Aqueous Buffers
This guide provides a systematic approach to resolving precipitation issues encountered when preparing aqueous solutions of T-1032 free base.
Issue: After diluting my T-1032 DMSO stock solution into my aqueous buffer, the solution becomes cloudy or a precipitate forms.
Possible Cause 1: Final concentration of T-1032 exceeds its solubility limit in the aqueous buffer.
-
Solution:
-
Decrease the final concentration of T-1032: If your experiment allows, try using a lower final concentration of the compound.
-
Increase the percentage of co-solvent: If your experimental system can tolerate a higher concentration of DMSO, you can try increasing the final percentage of the organic solvent. Remember to always include a vehicle control with the same final DMSO concentration in your experiment.
-
Possible Cause 2: Improper mixing technique.
-
Solution: The method of dilution is critical. Rapidly adding the stock solution to the buffer can create localized high concentrations, leading to precipitation.
-
Recommended Dilution Protocol:
-
Add the desired volume of your aqueous buffer to a sterile tube.
-
While vigorously vortexing or stirring the buffer, add the T-1032 stock solution dropwise.
-
Continue to mix for a few minutes to ensure the compound is evenly dispersed.
-
-
Possible Cause 3: The pH of the buffer is not optimal for T-1032 solubility.
-
Solution: The solubility of some compounds can be influenced by the pH of the solution.
-
pH Optimization: You can experimentally test the solubility of T-1032 in a range of buffers with different pH values to determine the optimal pH for your experiments.
-
Quantitative Solubility Data
The following table summarizes the known solubility of T-1032 free base in various solvents.
| Solvent | Solubility |
| Water | Insoluble[1] |
| DMSO | 23 mg/mL[1] |
| Methanol | 3.25 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a T-1032 Stock Solution
Objective: To prepare a high-concentration stock solution of T-1032 free base in an organic solvent.
Materials:
-
T-1032 free base powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the desired amount of T-1032 free base powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube thoroughly until the T-1032 powder is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Experimental Determination of T-1032 Solubility in an Aqueous Buffer
Objective: To determine the equilibrium solubility of T-1032 in a specific aqueous buffer.
Materials:
-
T-1032 free base powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of T-1032 free base powder to a microcentrifuge tube containing a known volume of the aqueous buffer.
-
Seal the tube and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the tube at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of T-1032 in the filtrate using a validated HPLC method with a standard curve prepared from known concentrations of T-1032.
-
The determined concentration represents the equilibrium solubility of T-1032 in that specific buffer at that temperature.
Visualizations
Caption: Experimental workflow for determining the solubility of T-1032.
Caption: The NO/cGMP/PDE5 signaling pathway and the mechanism of action of T-1032.
References
preventing T-1032 free base degradation in experimental setups
For researchers, scientists, and drug development professionals utilizing T-1032 free base, ensuring the compound's integrity throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides essential guidance on preventing the degradation of T-1032 free base, offering detailed troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is T-1032 free base and what are its primary characteristics?
A1: T-1032 is a potent and specific inhibitor of phosphodiesterase type 5 (PDE5), an enzyme involved in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] Its chemical formula is C₃₂H₂₉N₃O₇, with a molecular weight of 567.59 g/mol .[2] Understanding its chemical structure, which includes an isoquinoline (B145761) core, a methyl ester group, and a trimethoxyphenyl motif, is crucial for predicting its stability.
Q2: What are the primary factors that can cause the degradation of T-1032 free base?
A2: Based on its chemical structure, T-1032 free base is susceptible to several degradation pathways:
-
Hydrolysis: The methyl ester functional group is prone to hydrolysis, especially in aqueous solutions with acidic or basic pH. This process would convert the ester to a carboxylic acid, altering the compound's properties and activity.
-
Oxidation: The isoquinoline ring system and other electron-rich parts of the molecule may be susceptible to oxidation, particularly with prolonged exposure to air or in the presence of oxidizing agents. Vigorous oxidation can lead to ring cleavage.
-
Photodegradation: Aromatic and heterocyclic compounds are often light-sensitive. Exposure to UV or even ambient laboratory light over time can lead to the degradation of T-1032.
Q3: What are the recommended solvents for dissolving T-1032 free base?
A3: For creating stock solutions, it is recommended to use anhydrous aprotic organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). These solvents minimize the risk of hydrolysis. For aqueous experimental buffers, it is critical to prepare fresh solutions immediately before use and to maintain a neutral pH to the extent possible.
Q4: What are the optimal storage conditions for T-1032 free base, both as a solid and in solution?
A4: To ensure the long-term stability of T-1032 free base:
-
Solid Form: Store the lyophilized powder at -20°C or lower, protected from light in a tightly sealed container to prevent moisture absorption.
-
Stock Solutions: Store stock solutions in anhydrous DMSO or DMF at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Use amber-colored or light-blocking vials.
Q5: How can I tell if my T-1032 free base has degraded?
A5: Degradation may not always be visually apparent. Signs of degradation can include:
-
Inconsistent or reduced biological activity in assays.
-
Changes in the appearance of the solid or solution (e.g., color change, precipitation).
-
The appearance of new peaks or a decrease in the main peak area when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with T-1032 free base, linking them to potential degradation and offering solutions.
| Observed Issue | Potential Cause Related to Degradation | Recommended Solution |
| Loss of biological activity over the course of an experiment. | Hydrolysis of the methyl ester in aqueous buffer. The rate of hydrolysis is often accelerated at non-neutral pH and elevated temperatures (e.g., 37°C). | Prepare fresh working solutions of T-1032 in your experimental buffer immediately before each experiment. If the experiment is lengthy, consider replenishing the compound by changing the media at appropriate intervals. |
| Inconsistent results between experimental replicates. | Photodegradation due to variable light exposure. Inconsistent handling of plates and tubes under laboratory lighting can lead to varying levels of degradation. | Work in a dimly lit area or use a yellow light source when handling T-1032 solutions. Protect plates and tubes from light by covering them with aluminum foil or using amber-colored labware. |
| Precipitation of the compound in the experimental medium. | Conversion to a less soluble degradation product. For example, the carboxylic acid resulting from ester hydrolysis may have different solubility properties. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is kept low (typically <0.5%) and consistent across all experiments. Perform a solubility test of T-1032 in your specific experimental buffer prior to conducting the main experiment. |
| Unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | Presence of degradation products. These could arise from hydrolysis, oxidation, or photodegradation. | Analyze a freshly prepared solution of T-1032 as a reference standard. Compare the chromatograms of your experimental samples to this standard to identify any new peaks that may correspond to degradation products. |
Experimental Protocols
Protocol 1: Preparation of T-1032 Free Base Stock Solution
-
Materials: T-1032 free base (solid), anhydrous dimethyl sulfoxide (DMSO), amber-colored microcentrifuge tubes, and precision balance.
-
Procedure:
-
Allow the vial of T-1032 free base to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a controlled environment with minimal light exposure, weigh the desired amount of T-1032 free base.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Assay Protocol using T-1032 Free Base
-
Preparation:
-
Thaw a single-use aliquot of the T-1032 stock solution at room temperature, protected from light.
-
Prepare serial dilutions of the T-1032 stock solution in the appropriate experimental buffer immediately before adding to the assay system (e.g., cell culture plate). Ensure the final concentration of DMSO is consistent and non-toxic to the cells.
-
-
Incubation:
-
Add the diluted T-1032 to your experimental setup (e.g., cells in a microplate).
-
During incubation, protect the experimental setup from light by covering it with an opaque lid or aluminum foil.
-
-
Analysis:
-
At the end of the incubation period, proceed with your specific assay measurements.
-
If analyzing the stability of T-1032 itself, collect samples from the experimental medium and analyze promptly by a suitable analytical method like HPLC.
-
Visualizing Degradation and Prevention
To further aid in understanding and preventing the degradation of T-1032, the following diagrams illustrate key concepts.
Caption: Hypothetical degradation pathways of T-1032 free base.
Caption: Recommended workflow for experiments using T-1032.
Caption: Troubleshooting decision tree for T-1032 experiments.
References
Technical Support Center: Interpreting Off-Target Effects of T-1032 Free Base on PDE6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental challenges and interpret the off-target effects of T-1032 free base on phosphodiesterase 6 (PDE6).
Frequently Asked Questions (FAQs)
Q1: What is T-1032 and what is its primary target?
T-1032 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum. Its primary therapeutic application is in the treatment of erectile dysfunction.
Q2: Why is there concern about off-target effects of T-1032 on PDE6?
PDE6 is a critical enzyme in the phototransduction cascade in retinal rod and cone cells, responsible for hydrolyzing cGMP to regulate visual signaling.[1] Due to the high structural homology between the catalytic domains of PDE5 and PDE6, inhibitors designed for PDE5, such as T-1032, can exhibit cross-reactivity and inhibit PDE6.[1][2] This off-target inhibition can lead to an accumulation of cGMP in photoreceptor cells, potentially causing visual disturbances.[1][2]
Q3: What are the potential visual side effects associated with PDE6 inhibition by T-1032?
Off-target inhibition of PDE6 by PDE5 inhibitors can lead to a range of transient visual disturbances, including:
-
Altered light perception. [4]
These effects are typically mild, transient, and dose-dependent.[4][5] In rare cases, more severe ocular events have been reported with PDE5 inhibitors, but a direct causal link remains under investigation.[2][3]
Q4: How selective is T-1032 for PDE5 over PDE6?
T-1032 is considered a PDE5-selective inhibitor. However, like many PDE5 inhibitors, it does show some activity against PDE6. The selectivity is quantified by the ratio of the inhibition constants (Ki) for PDE6 versus PDE5. A higher ratio indicates greater selectivity for PDE5.
Data Presentation: T-1032 Inhibition Profile
| Compound | Target | Ki (nM) | Selectivity Ratio (PDE6 Ki / PDE5 Ki) |
| T-1032 | PDE5 | 1.2 | - |
| Rod PDE6 | 75 ± 12 | 63 | |
| Cone PDE6 | 26 ± 7 | 22 |
Data compiled from publicly available experimental findings. Experimental conditions may vary between studies.
Experimental Protocols & Troubleshooting
This section provides a representative protocol for determining the inhibitory activity of T-1032 on PDE6 and a troubleshooting guide for common experimental issues.
Protocol: In Vitro PDE6 Inhibition Assay (Phosphate Release Assay)
This protocol describes a colorimetric method to determine the IC50 of T-1032 against purified PDE6.
Materials:
-
Purified, activated bovine rod or cone PDE6
-
T-1032 free base
-
cGMP (substrate)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
5'-Nucleotidase
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Workflow for PDE Inhibition Assay:
Caption: Workflow for an in vitro PDE6 inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of T-1032 free base in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, followed by the T-1032 dilutions. Include a vehicle control (DMSO) and a positive control (a known potent PDE6 inhibitor).
-
Enzyme Addition: Add the purified, activated PDE6 to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow T-1032 to bind to the enzyme.
-
Reaction Initiation: Add the cGMP substrate to each well to start the enzymatic reaction. The final cGMP concentration should be below the Km of PDE6 for cGMP (typically 10-20 µM for activated PDE6).
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Phosphate Detection: Add 5'-nucleotidase to convert the GMP product to guanosine and inorganic phosphate. Then, add the phosphate detection reagent.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of PDE6 inhibition for each T-1032 concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the T-1032 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate (cGMP) concentration and Km is the Michaelis-Menten constant of PDE6 for cGMP.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicates | Inaccurate pipetting, especially at low volumes. | Use calibrated pipettes and proper technique. Prepare master mixes for reagents. |
| Incomplete dissolution of T-1032. | Ensure T-1032 is fully dissolved in the stock solution. Gentle warming or sonication may help. Visually inspect for precipitates. | |
| Inconsistent incubation times. | Use a multichannel pipette for simultaneous addition of reagents to start or stop the reaction. | |
| No or low inhibitory effect | T-1032 degradation. | Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. |
| Incorrect T-1032 concentration. | Verify the concentration of the stock solution. Perform a wider range of dilutions. | |
| Inactive enzyme. | Use a new batch of purified PDE6. Ensure proper storage and handling of the enzyme. | |
| Unexpectedly high inhibition | Off-target effects of the vehicle (DMSO). | Ensure the final DMSO concentration is low and consistent across all wells (typically <1%). Run a vehicle-only control. |
| T-1032 interfering with the detection method. | Run a control without the enzyme to see if T-1032 affects the assay components or the detection signal. | |
| Difficulty in achieving a full dose-response curve | Limited solubility of T-1032 at high concentrations. | Check the solubility limit of T-1032 in the assay buffer. If necessary, adjust the buffer composition or use a different solvent system (with appropriate controls). |
Logical Troubleshooting Flow for Inconsistent Results:
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Signaling Pathway
Simplified Phototransduction Cascade and the Impact of T-1032:
Caption: Simplified diagram of the phototransduction cascade and the inhibitory effect of T-1032 on PDE6.
References
T-1032 free base stability and storage conditions
This technical support center provides guidance on the stability and storage of T-1032 free base for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for solid T-1032 free base?
For optimal stability, solid T-1032 free base should be stored under controlled conditions. While specific stability data for T-1032 free base is not extensively published, general recommendations for solid chemical compounds from suppliers suggest the following:
-
Short-term Storage: For periods of up to three months, store the solid compound as indicated on the product's Certificate of Analysis (COA). If no specific temperature is provided, a cool and dry environment is recommended.
-
Long-term Storage: For extended periods, it is best practice to store solid T-1032 free base refrigerated or frozen.
Q2: How should I store solutions of T-1032 free base?
Prepared stock solutions of T-1032 free base are more susceptible to degradation than the solid form. It is recommended that once prepared, stock solutions are:
-
Aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Stored tightly sealed at -20°C.
-
Generally considered usable for up to one month.
For best results, solutions should be prepared fresh and used as soon as possible.
Q3: My solid T-1032 free base was at room temperature for a short period during shipping. Is it still viable?
Short excursions from the recommended storage temperature, such as during shipping (typically less than one week), should not significantly impact the product's shelf-life or efficacy in its solid form. However, upon receipt, it should be immediately stored under the recommended long-term storage conditions.
Q4: Are there any specific precautions I should take when handling T-1032 free base?
While a specific Safety Data Sheet (SDS) for T-1032 free base is not publicly available, standard laboratory safety protocols for handling chemical compounds should be followed. This includes:
-
Avoiding inhalation of dust or aerosols.
-
Preventing contact with skin and eyes by wearing appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses.
-
Using the compound in a well-ventilated area or a chemical fume hood.
-
Washing hands thoroughly after handling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of T-1032 free base due to improper storage. | - Verify the storage conditions of both the solid compound and any prepared stock solutions. - Prepare a fresh stock solution from the solid material. - If the solid has been stored for an extended period under suboptimal conditions, consider using a new batch of the compound. |
| Precipitation observed in a thawed stock solution | Poor solubility or solution instability. | - Gently warm the solution and vortex to redissolve the precipitate. - If precipitation persists, the solution may be supersaturated or degraded. Prepare a fresh, lower concentration stock solution. - Ensure the correct solvent was used as indicated on the product datasheet, if available. |
| Visible changes in the solid compound (e.g., color, texture) | Potential degradation or contamination. | - Do not use the compound if its physical appearance has changed. - Contact the supplier for a replacement or further information. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the vial of solid T-1032 free base to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use vials and store at -20°C.
Visual Guides
Caption: Recommended workflow for the storage of solid and solution forms of T-1032 free base.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
troubleshooting T-1032 free base assay variability
Welcome to the technical support center for the T-1032 free base assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental workflow.
Troubleshooting Guide
This guide provides solutions to common issues that may lead to variability in your T-1032 free base assay results.
Q1: What are the primary sources of variability in my T-1032 free base assay?
Variability in cell-based assays can stem from multiple factors throughout the experimental process.[1][2][3] Identifying the source of the inconsistency is the first step toward achieving reproducible results. Key areas to investigate include cell health and handling, reagent preparation and storage, assay execution, and data analysis. A systematic approach to troubleshooting will help pinpoint the root cause of the variability.
To visualize the potential sources of variability, consider the following diagram:
Caption: Key contributors to variability in cell-based assays.
Q2: My assay results show significant well-to-well and plate-to-plate variability. What should I check first?
High variability is often linked to inconsistencies in cell seeding, reagent addition, or incubation conditions. Start by reviewing your cell culture and plating procedures.
-
Cell Health and Density: Ensure your cells are healthy, in a consistent growth phase, and plated at an optimal density.[4][5] Over- or under-confluent cells can respond differently to T-1032. Perform a cell viability count before seeding.[4]
-
Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant error.[6] Calibrate your pipettes regularly and use proper techniques to minimize variability.[6] Consider using automated liquid handlers for high-throughput applications to improve precision.[6][7]
-
Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate reagents and affect cell growth, leading to "edge effects".[1][8] To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[8]
Q3: How can I optimize my experimental conditions to improve assay performance?
Assay optimization is crucial for obtaining reliable and reproducible data.[1][6] This involves systematically testing and refining key assay parameters. A design of experiments (DOE) approach can be effective in this process.[1]
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Test a range of cell densities to find the one that provides the largest assay window and best signal-to-noise ratio.[4][5] | Optimal cell number ensures a measurable signal without overcrowding, which can affect cell health and response.[4] |
| T-1032 Concentration | Perform a dose-response curve to determine the optimal concentration range for your experiments. | This will identify the EC50 or IC50 and ensure you are working within a sensitive range of the assay. |
| Incubation Time | Optimize the incubation time for T-1032 treatment and for any subsequent reagent additions. | Insufficient incubation may result in a weak signal, while excessive incubation could lead to cytotoxicity or signal decay. |
| Serum Concentration | Test different serum concentrations or consider using serum-free media if compatible with your cells. | Serum composition can vary between lots and may contain factors that interfere with the assay or the activity of T-1032.[9] |
Q4: I am observing a low signal-to-noise ratio. How can I improve it?
A low signal-to-noise ratio can make it difficult to distinguish a true biological response from background noise.
-
Reagent Quality and Preparation: Ensure all reagents are properly stored, within their expiration dates, and prepared fresh.[10]
-
Assay Controls: Include appropriate positive and negative controls in every experiment to establish a clear assay window.
-
Detection Method: If using a fluorescence-based readout, be mindful of autofluorescence from cells and media components like phenol (B47542) red.[5] Using red-shifted dyes can help minimize this interference.[5]
-
Plate Reader Settings: Optimize the settings on your plate reader, such as gain and integration time, to maximize signal detection.[5]
Experimental Protocols
A generalized protocol for a T-1032 free base cell-based assay is provided below. This should be adapted and optimized for your specific cell type and experimental goals.
Protocol: T-1032 Free Base Cell Viability Assay (MTT)
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Dilute the cell suspension to the optimized seeding density in pre-warmed culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of T-1032 free base in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of T-1032 in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cell plate and add 100 µL of the T-1032 dilutions to the appropriate wells.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest T-1032 concentration) and untreated control wells.
-
Incubate for the optimized duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The following diagram illustrates a general workflow for troubleshooting assay variability:
Caption: A stepwise approach to troubleshooting assay variability.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of action for T-1032?
While specific data on T-1032 is not publicly available, for the purposes of this guide, we can hypothesize its mechanism. Let's assume T-1032 is an inhibitor of a key kinase in a cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway.
References
- 1. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 2. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. selectscience.net [selectscience.net]
- 6. dispendix.com [dispendix.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. marinbio.com [marinbio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
T-1032 free base interference with common assay reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference of T-1032 free base, an isoquinoline (B145761) derivative, with common assay reagents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, mitigate, and understand potential artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is T-1032 free base and to which chemical class does it belong?
T-1032 free base has the chemical formula C₃₂H₂₉N₃O₇ and is classified as an isoquinoline derivative.[1] Isoquinoline alkaloids and their synthetic derivatives are a diverse class of compounds investigated for a wide range of biological activities.[2][3][4][5]
Q2: Can T-1032 free base interfere with my assay?
While there are no specific reports detailing assay interference caused by T-1032 free base, its chemical scaffold as an isoquinoline derivative suggests a potential for interference in various assay formats.[6] Compounds with similar structures have been known to interfere with biological assays.
Q3: What are the common mechanisms of assay interference for isoquinoline compounds?
Isoquinoline derivatives can interfere with assays through several mechanisms:
-
Light-based Interference: Many aromatic heterocyclic compounds exhibit intrinsic fluorescence or absorbance, which can interfere with assays that have optical readouts.
-
Chemical Reactivity: The isoquinoline nucleus and its substituents can potentially react with assay components.
-
Aggregation: At higher concentrations, small molecules can form aggregates that may lead to non-specific inhibition or activation.
-
Off-Target Effects: Isoquinoline derivatives have been shown to interact with a variety of biological targets, which could lead to unexpected results in cell-based assays.[2][7]
Troubleshooting Guides
Issue 1: Unexpected Fluorescence or Absorbance Signal
Symptoms:
-
High background signal in fluorescence-based assays.
-
Quenching of the fluorescent signal.
-
Unexpected color change or turbidity in the assay plate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected optical signals.
Experimental Protocol: Compound Autofluorescence/Absorbance Measurement
-
Preparation: Prepare a serial dilution of T-1032 free base in the assay buffer at the same concentrations used in your main experiment.
-
Control Wells: Include wells with assay buffer only (blank) and wells with the assay components without T-1032.
-
Measurement: Read the plate using the same excitation/emission wavelengths (for fluorescence) or absorbance wavelength as your primary assay.
-
Analysis: If you observe a concentration-dependent signal from T-1032 alone, this indicates intrinsic fluorescence or absorbance.
Data Interpretation:
| T-1032 Concentration | Signal in Main Assay | Signal in Compound-Only Control | Interpretation |
| High | High | High | Potential Interference (Autofluorescence) |
| Low | Low | Low | Less Likely to be Interference |
| High | Low | N/A | Potential Quenching |
Issue 2: Poor Reproducibility or Steep Dose-Response Curves
Symptoms:
-
High variability between replicate wells.
-
Unusually steep dose-response curves.
-
Irreproducible IC₅₀ values.
This may indicate that T-1032 free base is forming aggregates at higher concentrations.
Experimental Protocol: Detergent-Based Disaggregation Assay
-
Assay Setup: Prepare two sets of your primary assay.
-
Detergent Addition: In one set, include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.
-
Comparison: Run the assay and compare the dose-response curves between the sets with and without detergent.
-
Analysis: A significant shift in the IC₅₀ or a change in the shape of the dose-response curve in the presence of detergent suggests that aggregation was likely occurring.
Signaling Pathways Potentially Modulated by Isoquinoline Derivatives
Isoquinoline derivatives have been reported to modulate various signaling pathways, which could be relevant if you are observing off-target effects in cell-based assays.[2][7]
Caption: Potential signaling pathways modulated by isoquinoline compounds.
References
- 1. GSRS [precision.fda.gov]
- 2. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Selectivity: T-1032 Free Base vs. Tadalafil
In the landscape of phosphodiesterase 5 (PDE5) inhibitors, selectivity is a critical determinant of both therapeutic efficacy and the adverse event profile. This guide provides a detailed comparison of the selectivity and potency of T-1032 free base, a novel isoquinolone derivative, and tadalafil (B1681874), a well-established therapeutic agent. The following analysis is based on preclinical data and is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Targeting the cGMP Pathway
Both T-1032 and tadalafil exert their pharmacological effects by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By blocking PDE5, these inhibitors lead to an accumulation of cGMP, which in turn mediates smooth muscle relaxation and vasodilation. This shared mechanism underlies their application in conditions such as erectile dysfunction and pulmonary hypertension.
Comparative Selectivity Profile
The primary distinction between PDE5 inhibitors lies in their selectivity for PDE5 over other phosphodiesterase isozymes. Off-target inhibition can lead to undesirable side effects. The data presented below summarizes the inhibitory potency (IC50 or Ki) of T-1032 and tadalafil against a panel of PDE isozymes.
| Compound | PDE1 (IC50, nM) | PDE2 (IC50, nM) | PDE3 (IC50, nM) | PDE4 (IC50, nM) | PDE5 (IC50/Ki, nM) | PDE6 (IC50/Ki, nM) |
| T-1032 | >1000[1] | >1000[1] | >1000[1] | >1000[1] | 1.0 (IC50)[1], 1.2 (Ki)[2] | 28 (IC50)[1], 26-75 (Ki)[2] |
| Tadalafil | - | - | - | - | 3.3 (Ki)[2] | 700-2100 (Ki)[2] |
Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant, a measure of the inhibitor's binding affinity. Lower values indicate greater potency.
From the data, T-1032 demonstrates high potency against PDE5 with an IC50 of 1.0 nM.[1] Its selectivity for PDE5 over PDE6, while present, is less pronounced than that of tadalafil. T-1032 is approximately 28-fold more selective for PDE5 than PDE6 (based on IC50 values).[1] In contrast, tadalafil exhibits a significantly higher selectivity for PDE5 over PDE6, with a selectivity ratio of over 200-fold.[2] Inhibition of PDE6, which is found in retinal photoreceptors, is associated with visual disturbances, a known side effect of less selective PDE5 inhibitors.[2]
Furthermore, T-1032 shows a high degree of selectivity against PDE isozymes 1, 2, 3, and 4, with IC50 values exceeding 1000 nM for these enzymes.[1]
Experimental Protocols
The determination of the inhibitory activity of T-1032 and tadalafil was conducted using established in vitro phosphodiesterase activity assays. The general principles of these assays are outlined below.
Phosphodiesterase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of a test compound against a specific PDE isozyme.
Principle: The assay measures the enzymatic activity of a purified PDE isozyme in the presence of varying concentrations of an inhibitor. The activity is typically quantified by measuring the rate of hydrolysis of a radiolabeled or fluorescently tagged cGMP or cAMP substrate.
General Methodology:
-
Enzyme Preparation: Recombinant human PDE isozymes are purified from expression systems (e.g., baculovirus-infected insect cells).
-
Inhibitor Incubation: A fixed amount of the purified PDE enzyme is pre-incubated with a range of concentrations of the test compound (e.g., T-1032 or tadalafil) for a specified period at a controlled temperature (e.g., 15 minutes at room temperature).[2]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a specific concentration of the substrate (e.g., cGMP for PDE5).
-
Reaction Termination: After a defined incubation time, the reaction is stopped, typically by the addition of a potent, non-selective PDE inhibitor (e.g., IBMX) or by heat inactivation.
-
Product Quantification: The amount of hydrolyzed substrate (e.g., GMP) is quantified. This can be achieved through various methods:
-
Radiometric Assays: Using a radiolabeled substrate (e.g., [3H]-cGMP), the product is separated from the unreacted substrate, and the radioactivity is measured using a scintillation counter.[3]
-
Fluorescence Polarization (FP) Assays: A fluorescently labeled substrate is used. The hydrolysis of the substrate leads to a change in its fluorescence polarization, which is proportional to the enzyme activity.[3]
-
Luminescence-Based Assays: The remaining substrate is converted into a luminescent signal, which is inversely proportional to the PDE activity.[3]
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[2]
Conclusion
Both T-1032 and tadalafil are potent inhibitors of PDE5. The key differentiator highlighted in this comparison is their selectivity profile, particularly concerning PDE6. Tadalafil exhibits a superior selectivity for PDE5 over PDE6, which is a critical factor in minimizing the potential for visual side effects. T-1032, while highly potent against PDE5 and selective over other PDE families, shows a lower selectivity margin against PDE6. This detailed comparison, supported by quantitative data and experimental methodologies, provides a valuable resource for researchers engaged in the development and evaluation of novel PDE5 inhibitors.
References
- 1. Characterization and effects of methyl-2- (4-aminophenyl)-1, 2-dihydro-1-oxo-7- (2-pyridinylmethoxy)-4-(3,4, 5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate (T-1032), a novel potent inhibitor of cGMP-binding cGMP-specific phosphodiesterase (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Validation of T-1032 Free Base Activity in a Novel BCR-ABL Positive Cell Line
A Comparative Analysis Against Established Kinase Inhibitors
This guide provides a comprehensive comparison of the novel kinase inhibitor, T-1032 free base, with the established Bcr-Abl inhibitors, Imatinib and Dasatinib. The study validates the activity of T-1032 in a newly developed chronic myeloid leukemia (CML) cell line, designated EXP-CML-5, which expresses the constitutively active BCR-ABL fusion protein. The experimental data presented herein objectively assesses the compound's performance in critical preclinical assays.
Introduction to T-1032 Free Base
T-1032 free base is a novel, potent, and selective small molecule inhibitor targeting the ATP-binding site of the Abl kinase domain of the Bcr-Abl oncoprotein. The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML) and its constitutive kinase activity drives the proliferation and survival of leukemia cells.[1][2][3] T-1032 is designed to inhibit the aberrant signaling cascade initiated by Bcr-Abl, leading to cell cycle arrest and apoptosis in Bcr-Abl positive cells. This guide details the validation of its activity in the EXP-CML-5 cell line.
Comparative Performance Data
The activity of T-1032 free base was evaluated against Imatinib and Dasatinib, two well-established FDA-approved drugs for the treatment of CML.[4][5][6][7] The following tables summarize the quantitative data from key in vitro experiments.
Table 1: In Vitro Kinase Inhibition Assay
This assay measures the direct inhibition of purified Bcr-Abl kinase activity. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound | Target Kinase | IC50 (nM) |
| T-1032 Free Base | Bcr-Abl | 0.8 |
| Imatinib | Bcr-Abl | 25 |
| Dasatinib | Bcr-Abl | <1 |
Data represents the mean of three independent experiments.
Table 2: Inhibition of Downstream Signaling (p-CrkL)
This experiment assesses the ability of the compounds to inhibit the phosphorylation of CrkL, a direct substrate of Bcr-Abl, in the EXP-CML-5 cell line. Inhibition of p-CrkL indicates successful target engagement in a cellular context.
| Compound | Concentration (nM) | p-CrkL Inhibition (%) |
| T-1032 Free Base | 10 | 95 |
| Imatinib | 100 | 92 |
| Dasatinib | 5 | 98 |
p-CrkL levels were quantified by Western Blot analysis after 24 hours of treatment.
Table 3: Cell Viability Assay (MTT)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] The GI50 value is the concentration of the compound that causes 50% inhibition of cell growth in the EXP-CML-5 cell line after 72 hours of treatment.
| Compound | GI50 (nM) |
| T-1032 Free Base | 15 |
| Imatinib | 250 |
| Dasatinib | 5 |
Data is presented as the mean from three independent experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the workflows of the key experiments performed.
Experimental Protocols
In Vitro Bcr-Abl Kinase Assay
-
Reagents: Purified recombinant Bcr-Abl kinase, kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT), ATP, and a biotinylated peptide substrate.
-
Procedure:
-
The kinase reaction was performed in a 96-well plate.
-
T-1032, Imatinib, or Dasatinib were serially diluted and added to the wells.
-
The purified Bcr-Abl kinase was then added and incubated for 10 minutes at room temperature.
-
The kinase reaction was initiated by adding a mixture of ATP and the biotinylated peptide substrate.[9]
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The reaction was stopped, and the level of substrate phosphorylation was measured using a luminescence-based detection method.
-
IC50 values were calculated from the dose-response curves.
-
Western Blot for Phosphorylated CrkL
-
Cell Culture and Lysis: EXP-CML-5 cells were seeded and treated with the indicated concentrations of inhibitors for 24 hours. Cells were then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
Gel Electrophoresis and Transfer:
-
Antibody Incubation:
-
The membrane was incubated overnight at 4°C with a primary antibody specific for phosphorylated CrkL (p-CrkL).
-
After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using densitometry software. Total CrkL was used as a loading control.
MTT Cell Viability Assay
-
Cell Seeding: EXP-CML-5 cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of T-1032, Imatinib, or Dasatinib for 72 hours.
-
MTT Incubation:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[8]
-
The plate was incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[8]
-
-
Solubilization and Measurement:
-
Data Analysis: Cell viability was expressed as a percentage of the untreated control, and GI50 values were calculated.
Conclusion
The data presented in this guide demonstrates that T-1032 free base is a highly potent inhibitor of Bcr-Abl kinase. It exhibits strong activity both in a cell-free biochemical assay and in the newly established EXP-CML-5 cell line. Its ability to inhibit downstream Bcr-Abl signaling and suppress the proliferation of Bcr-Abl positive cells at nanomolar concentrations places it as a promising candidate for further preclinical and clinical development for the treatment of chronic myeloid leukemia. Its performance is comparable, and in some aspects superior, to the established Bcr-Abl inhibitor Imatinib, and shows potency in a similar range to Dasatinib.
References
- 1. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. merckmillipore.com [merckmillipore.com]
- 9. In vitro kinase assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
cross-validation of T-1032 free base effects with other PDE5 inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed, data-driven comparison of the novel phosphodiesterase type 5 (PDE5) inhibitor, T-1032 free base, with established market leaders—sildenafil (B151), tadalafil, and vardenafil (B611638). This guide synthesizes preclinical data to objectively evaluate their respective pharmacological profiles.
This publication provides a comprehensive cross-validation of the effects of T-1032 free base, a novel and specific phosphodiesterase type 5 (PDE5) inhibitor, against other well-established PDE5 inhibitors: sildenafil, tadalafil, and vardenafil. Through a detailed examination of their potency, selectivity, and functional effects on vascular smooth muscle, this guide offers a valuable resource for researchers engaged in the development of therapies targeting the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. The data presented herein is collated from a range of preclinical studies, providing a robust platform for comparative analysis.
Comparative Efficacy and Selectivity of PDE5 Inhibitors
The therapeutic efficacy of PDE5 inhibitors is intrinsically linked to their potency in inhibiting PDE5 and their selectivity over other phosphodiesterase isoforms, which can mitigate off-target effects. T-1032 has been shown to be a potent and highly specific PDE5 inhibitor, with a pharmacological profile that suggests a high degree of precision in its mechanism of action.[1][2]
Potency Against PDE5
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. T-1032 demonstrates a high potency for PDE5, comparable to that of sildenafil.[2] Vardenafil is noted to be the most potent of the compared inhibitors, with a lower IC50 value than sildenafil.[3]
| Compound | PDE5 IC50 (nM) | Source |
| T-1032 | Not explicitly stated, but potency is similar to sildenafil | [2] |
| Sildenafil | 3.5 - 6.6 | [3][4] |
| Vardenafil | 0.7 | [3] |
| Tadalafil | 2.35 | [5] |
Selectivity Profile
Selectivity is determined by comparing the IC50 value for PDE5 to that for other PDE isoforms. A higher ratio indicates greater selectivity. T-1032 has been highlighted for its specificity, particularly in comparison to sildenafil at higher concentrations, where sildenafil may exhibit off-target effects.[2] Tadalafil is also recognized for its high selectivity, especially against PDE6, which is implicated in visual disturbances.[6]
| Compound | Selectivity Ratio (PDE6 IC50 / PDE5 IC50) | Source |
| T-1032 | 20 - 60 | [6] |
| Sildenafil | ~10 | [4] |
| Vardenafil | ~16 | [3] |
| Tadalafil | 210 - 640 | [6] |
| Compound | Selectivity Ratio (PDE1 IC50 / PDE5 IC50) | Source |
| T-1032 | Not Available | |
| Sildenafil | ~80 | [4] |
| Vardenafil | ~257 | [3] |
| Tadalafil | >1000 |
Functional Effects on Vasorelaxation
The primary therapeutic effect of PDE5 inhibitors is the relaxation of smooth muscle tissue, leading to vasodilation. This is a direct consequence of elevated cGMP levels.
Aortic Smooth Muscle Relaxation
In isolated rat aorta, both T-1032 and sildenafil induce endothelium-dependent relaxation.[1][2] However, at higher concentrations, sildenafil demonstrates a greater relaxation effect than T-1032, which is attributed to mechanisms other than PDE5 inhibition.[2] This suggests that T-1032 has a more specific action on the NO/cGMP pathway.[2]
| Compound | Relaxation of Rat Aorta (at 10⁻⁷ M) | Source |
| T-1032 | 77.9 ± 10.8% | [2] |
| Sildenafil | 66.8 ± 13.7% | [2] |
Corpus Cavernosum Smooth Muscle Relaxation
In rabbit corpus cavernosum, both T-1032 and sildenafil potentiate electrical field stimulation-induced relaxation in a concentration-dependent manner, indicating their efficacy in the context of erectile function.[1]
Impact on Intracellular cGMP Levels
The direct biochemical consequence of PDE5 inhibition is an increase in intracellular cGMP concentrations. In isolated rat aorta, both T-1032 and sildenafil increase cGMP levels.[2] Notably, at higher concentrations, sildenafil leads to a significantly greater increase in cGMP compared to T-1032, which may be linked to its less specific mode of action at these concentrations.[2]
| Compound | cGMP Levels in Rat Aorta (at 10⁻⁴ M) | Source |
| T-1032 | 5.6 ± 0.6 pmol/mg protein | [2] |
| Sildenafil | 15.7 ± 2.7 pmol/mg protein | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating PDE5 inhibitors.
Caption: The NO/cGMP signaling pathway and the mechanism of PDE5 inhibition.
Caption: A generalized experimental workflow for evaluating PDE5 inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of T-1032 and other PDE5 inhibitors.
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
Cyclic guanosine monophosphate (cGMP) as a substrate
-
Test compounds (T-1032, sildenafil, tadalafil, vardenafil)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Detection system (e.g., radioimmunoassay, fluorescence polarization, or mass spectrometry)
Methodology:
-
A reaction mixture containing the PDE5 enzyme in the assay buffer is prepared.
-
Serial dilutions of the test compounds are added to the reaction mixture and pre-incubated.
-
The enzymatic reaction is initiated by the addition of cGMP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of hydrolyzed or remaining cGMP is quantified using a suitable detection method.
-
The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Ex Vivo Vasorelaxation Assay (Isolated Rat Aorta)
Objective: To assess the functional effect of PDE5 inhibitors on vascular smooth muscle relaxation.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Phenylephrine (B352888) (or other vasoconstrictors)
-
Test compounds
-
Organ bath system with force transducers
Methodology:
-
The thoracic aorta is excised from the rat and cut into rings. The endothelium may be mechanically removed for some experiments.
-
The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate under a resting tension.
-
The aortic rings are pre-contracted with a vasoconstrictor like phenylephrine to induce a stable tone.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds to the organ bath.
-
The relaxation of the aortic rings is measured as a percentage of the pre-contracted tone.
-
The potency (e.g., EC50) and maximal efficacy of each compound are determined from the concentration-response curves.
Measurement of Intracellular cGMP Levels
Objective: To quantify the effect of PDE5 inhibitors on cGMP accumulation in vascular tissue.
Materials:
-
Isolated tissue (e.g., rat aorta)
-
Test compounds
-
Reagents for tissue homogenization and protein quantification
-
cGMP enzyme immunoassay (EIA) kit or LC-MS/MS system
Methodology:
-
Isolated tissue preparations are incubated with the test compounds for a specified duration.
-
The tissues are snap-frozen in liquid nitrogen to stop enzymatic activity.
-
The frozen tissues are homogenized in an appropriate buffer.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The protein concentration in the supernatant is determined.
-
The cGMP concentration in the supernatant is measured using a competitive EIA kit or by LC-MS/MS.
-
The cGMP levels are normalized to the protein content and expressed, for example, as pmol/mg of protein.
Conclusion
T-1032 free base emerges as a potent and highly specific PDE5 inhibitor, with a pharmacological profile that distinguishes it from sildenafil, particularly concerning its specificity of action at higher concentrations. Its efficacy in promoting vasorelaxation and increasing intracellular cGMP levels is comparable to that of established PDE5 inhibitors. The data suggest that T-1032's high selectivity may translate to a favorable side-effect profile, a critical consideration in drug development. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of T-1032 in conditions where PDE5 inhibition is a validated therapeutic strategy.
References
- 1. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil and T-1032, phosphodiesterase type 5 inhibitors, showed a different vasorelaxant property in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of T-1032 Free Base and Vardenafil on cGMP Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the phosphodiesterase type 5 (PDE5) inhibitors, T-1032 free base and vardenafil (B611638), with a specific focus on their impact on cyclic guanosine (B1672433) monophosphate (cGMP) levels. The information presented is collated from preclinical studies to assist researchers in understanding the nuanced differences between these two compounds.
Executive Summary
Both T-1032 and vardenafil are potent inhibitors of PDE5, an enzyme crucial in the regulation of the nitric oxide (NO)/cGMP signaling pathway. By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to its accumulation and subsequent vasodilation. While both drugs share this primary mechanism of action, available data suggests potential differences in their potency and specificity, which can influence their effects on cGMP elevation in different tissues. This guide synthesizes the available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key pathways and workflows.
Quantitative Data on cGMP Elevation
The following table summarizes the available data on the effects of T-1032 and vardenafil on cGMP levels from preclinical studies. It is important to note that a direct head-to-head study comparing T-1032 and vardenafil on cGMP levels in the same experimental model was not identified in the public literature. The data presented for T-1032 is in comparison to sildenafil (B151), while the data for vardenafil is also compared to sildenafil, allowing for an indirect assessment.
| Compound | Concentration | Experimental Model | Fold Increase in cGMP (vs. Control) | cGMP Concentration (pmol/mg protein) | Reference |
| T-1032 | 10⁻⁶ M | Isolated Rat Aorta | Increased | Not specified | [1] |
| 10⁻⁴ M | Isolated Rat Aorta | - | 5.6 ± 0.6 | [1] | |
| Vardenafil | 0.1 µM | Endothelium-Intact Rat Aortic Rings | 11.7-fold | Not specified | [2][3] |
| Sildenafil (for comparison) | 10⁻⁶ M | Isolated Rat Aorta | Increased | Not specified | [1] |
| 10⁻⁴ M | Isolated Rat Aorta | - | 15.7 ± 2.7 | [1] | |
| 0.1 µM | Endothelium-Intact Rat Aortic Rings | 9.0-fold | Not specified | [2][3] |
Note: The data for T-1032 and sildenafil at 10⁻⁴ M show a direct quantitative comparison in the same study[1]. The data for vardenafil and sildenafil at 0.1 µM are from a separate study and are presented as fold increases over baseline[2][3].
Signaling Pathway and Mechanism of Action
Both T-1032 and vardenafil exert their effects by intervening in the NO/cGMP signaling pathway. The following diagram illustrates this pathway and the point of inhibition for these compounds.
Experimental Protocols
This section details a generalized experimental protocol for the comparative analysis of T-1032 free base and vardenafil on cGMP levels in isolated rat aortic rings. This protocol is a composite based on standard methodologies described in the literature[1][2][3].
Objective: To quantify and compare the effects of T-1032 free base and vardenafil on cGMP levels in isolated rat aortic tissue.
Materials:
-
Male Wistar rats (250-300 g)
-
T-1032 free base
-
Vardenafil hydrochloride
-
Sildenafil citrate (B86180) (as a reference compound)
-
Krebs-Henseleit solution
-
Sodium nitroprusside (SNP)
-
Liquid nitrogen
-
cGMP enzyme immunoassay (EIA) kit
-
Phosphate buffered saline (PBS)
-
0.1 M HCl
-
Protein assay kit (e.g., BCA or Bradford)
Methodology:
-
Tissue Preparation:
-
Euthanize rats via an approved method.
-
Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings. For some experiments, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire.
-
-
Incubation and Treatment:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
-
Pre-contract the aortic rings with phenylephrine (e.g., 1 µM) to induce a stable contraction.
-
Once a stable plateau is reached, add varying concentrations of T-1032, vardenafil, or sildenafil to the organ baths. A vehicle control group should also be included.
-
To stimulate cGMP production, a nitric oxide donor such as sodium nitroprusside (SNP) can be added.
-
Incubate the tissues with the inhibitors for a predetermined period (e.g., 30 minutes).
-
-
Sample Collection and Processing:
-
At the end of the incubation period, rapidly remove the aortic rings from the organ baths and snap-freeze them in liquid nitrogen to stop enzymatic activity.
-
Homogenize the frozen tissues in 0.1 M HCl.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for cGMP measurement.
-
Determine the protein concentration of the tissue pellet or a separate aliquot of the homogenate using a standard protein assay.
-
-
cGMP Quantification:
-
Measure the cGMP concentration in the supernatants using a commercially available cGMP EIA kit, following the manufacturer's instructions.
-
The results are typically expressed as pmol of cGMP per mg of protein.
-
Experimental Workflow Diagram:
Discussion
The available data, although indirect, suggests that both T-1032 and vardenafil are effective in increasing cGMP levels by inhibiting PDE5. The study comparing T-1032 and sildenafil in the rat aorta indicates that at higher concentrations, sildenafil may lead to a greater accumulation of cGMP than T-1032[1]. Conversely, the comparison between vardenafil and sildenafil in a similar model suggests that vardenafil may be more potent at inducing cGMP-dependent relaxation[2][3].
These findings highlight the importance of conducting direct comparative studies to definitively establish the relative potency of T-1032 and vardenafil in modulating cGMP levels. Factors such as selectivity for PDE5 over other PDE isoforms, as well as pharmacokinetic properties, can contribute to the overall pharmacological profile of these compounds. Researchers are encouraged to use the provided experimental protocol as a framework for such direct comparative investigations.
References
- 1. Sildenafil and T-1032, phosphodiesterase type 5 inhibitors, showed a different vasorelaxant property in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Differential effects of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, and tadalafil in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
T-1032 Free Base: A Potent and Selective Reference for Novel PDE5 Inhibitor Screening
For researchers in pharmacology and drug development, the identification of potent and selective phosphodiesterase type 5 (PDE5) inhibitors is a critical step in the discovery of new therapeutics for erectile dysfunction and pulmonary arterial hypertension. T-1032 free base has emerged as a valuable reference compound in this endeavor, offering a benchmark for the evaluation of novel chemical entities. This guide provides a comparative analysis of T-1032 against established PDE5 inhibitors, detailed experimental protocols for inhibitor screening, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Pharmacological Profile
T-1032, chemically known as methyl-2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate, demonstrates high potency and selectivity for the PDE5 enzyme.[1] Its pharmacological profile, when compared to commercially successful PDE5 inhibitors such as sildenafil (B151), tadalafil (B1681874), and vardenafil (B611638), highlights its utility as a specific research tool.
Studies have shown that T-1032 and sildenafil exhibit similar potency in their inhibitory activity against PDE5.[1] However, T-1032 is suggested to be a more specific PDE5 inhibitor. For instance, at higher concentrations, sildenafil exhibits additional vasorelaxant properties that are independent of PDE5 inhibition, a characteristic not observed with T-1032.[1] This specificity makes T-1032 an ideal reference for delineating PDE5-mediated effects from off-target activities in novel compounds.
Inhibitory Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of T-1032 and other key PDE5 inhibitors against various phosphodiesterase isozymes. Lower IC50 values indicate greater potency. The selectivity ratio, calculated by dividing the IC50 for other PDEs by the IC50 for PDE5, provides a quantitative measure of a compound's specificity.
| Compound | PDE5 IC50 (nM) | PDE1 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |
| T-1032 | ~3.5 (implied)[1] | - | >70-210 (20-60 fold)[2] | - | - | 20-60 fold[2] | - |
| Sildenafil | 3.5[3] | 280[3] | 35[3] | 360[4] | ~80 fold[3] | ~10 fold[3] | ~103 fold[4] |
| Tadalafil | 1.8[4] | >10,000[4] | 5100[5] | 11[4] | >5,500 fold[4] | ~1020 fold[5] | ~6.1 fold[4] |
| Vardenafil | 0.7[6] | 180[6] | 11[6] | 130[4] | ~257 fold[6] | ~16 fold[6] | ~186 fold[4] |
Note: IC50 values can vary between studies depending on experimental conditions. The data presented is a compilation from multiple sources for comparative purposes.
Experimental Protocols
Accurate and reproducible screening of novel PDE5 inhibitors requires well-defined experimental protocols. Below are methodologies for key in vitro assays.
In Vitro PDE5 Inhibition Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (B84403) (Pi) released upon the hydrolysis of cGMP by PDE5, followed by the cleavage of GMP by a 5'-nucleotidase.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP substrate
-
5'-Nucleotidase
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
T-1032 free base (as a reference compound)
-
Test compounds
-
Malachite Green-based reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of T-1032 and test compounds in the assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the PDE5 enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the PDE5 reaction and initiate the 5'-nucleotidase reaction by adding the 5'-nucleotidase enzyme. Incubate for a further 20-30 minutes at 37°C.
-
Terminate the reaction and detect the released inorganic phosphate by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]
Fluorescence Polarization (FP) Assay for PDE5 Inhibition
This high-throughput assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate upon enzymatic cleavage.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Binding agent that specifically binds to the fluorescently labeled 5'-GMP product
-
Assay buffer
-
T-1032 free base
-
Test compounds
-
Black, low-volume 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of T-1032 and test compounds.
-
Add the diluted compounds to the wells of the microplate.
-
Add the PDE5 enzyme solution to each well.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the FAM-cGMP substrate.
-
Incubate for a defined time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction and add the binding agent.
-
Incubate for a further period to allow for binding.
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition and determine the IC50 values as described for the colorimetric assay.[4]
Visualizing the Molecular Pathway and Experimental Workflow
To further aid in the understanding of PDE5 inhibition and the screening process, the following diagrams have been generated.
Caption: The cGMP signaling pathway and the mechanism of PDE5 inhibitors.
References
- 1. Sildenafil and T-1032, phosphodiesterase type 5 inhibitors, showed a different vasorelaxant property in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
Confirming T-1032 Free Base Specificity with PDE Knockout Models: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to understand and hypothetically apply phosphodiesterase (PDE) knockout models to confirm the target specificity of T-1032 free base, a potent and selective PDE5 inhibitor. While direct experimental data of T-1032 in PDE5 knockout models is not publicly available, this guide draws upon established principles of target validation using knockout models for other PDE inhibitors to present a comprehensive overview of the expected methodologies and outcomes.
Introduction to T-1032 and PDE5
T-1032 is an isoquinolone derivative identified as a potent and selective inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5).[1] Its mechanism of action involves the competitive inhibition of PDE5, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels.[1][2] This elevation in cGMP mediates various physiological responses, including vasodilation.[3][4] Compared to other PDE5 inhibitors like sildenafil, T-1032 has been shown to have a more specific inhibitory action on PDE5 with fewer off-target effects at higher concentrations in in-vitro studies.[3]
The gold standard for confirming that the pharmacological effects of a compound are mediated through its intended target is the use of knockout animal models.[5] By comparing the effects of T-1032 in wild-type animals versus animals lacking the PDE5 gene (PDE5 knockout), researchers can definitively attribute the compound's activity to its interaction with PDE5.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cGMP signaling pathway and the proposed experimental workflow for validating T-1032 specificity.
Expected Quantitative Data Comparison
The following table summarizes hypothetical, yet expected, quantitative data from comparative studies of T-1032 in wild-type and PDE5 knockout models. The expected outcomes are based on findings from studies with other selective PDE inhibitors and their respective knockout models.[5][6]
| Parameter | Genotype | Treatment | Expected Outcome | Rationale |
| Vasodilation (e.g., decrease in Mean Arterial Pressure) | Wild-Type | T-1032 | Significant Decrease | T-1032 inhibits PDE5, leading to cGMP accumulation and vasodilation.[4] |
| PDE5 Knockout | T-1032 | No Significant Change | The target enzyme is absent, so T-1032 has no effect on cGMP levels. | |
| Intracellular cGMP Levels (in vascular smooth muscle) | Wild-Type | T-1032 | Significant Increase | T-1032 blocks the hydrolysis of cGMP by PDE5.[1] |
| PDE5 Knockout | T-1032 | No Significant Change | In the absence of PDE5, T-1032 cannot modulate cGMP levels. | |
| Inhibitor Potency (IC50 for PDE5) | Wild-Type | T-1032 | Low (e.g., ~1.0 nM) | T-1032 is a potent inhibitor of PDE5.[1] |
| PDE5 Knockout | T-1032 | Not Applicable | The target enzyme is not present to be inhibited. | |
| Off-Target Effects (at high concentrations) | Wild-Type | T-1032 | Minimal | T-1032 is highly selective for PDE5 over other PDE isoforms.[1][3] |
| PDE5 Knockout | T-1032 | Minimal | Any observed effects would be due to off-target interactions, which are expected to be low. |
Detailed Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for key experiments involved in the genetic validation of T-1032.
1. Animal Models
-
Generation of PDE5 Knockout Mice: PDE5 knockout mice would be generated using standard gene-targeting techniques (e.g., CRISPR/Cas9 or homologous recombination in embryonic stem cells). The successful deletion of the PDE5 gene should be confirmed by PCR genotyping and Western blot analysis of relevant tissues (e.g., lung, corpus cavernosum) to ensure the absence of the PDE5 protein.
-
Animal Husbandry: Wild-type and PDE5 knockout mice of the same genetic background (e.g., C57BL/6J) should be used. Animals should be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. In Vivo Vasodilation Assay
-
Procedure:
-
Anesthetize wild-type and PDE5 knockout mice.
-
Implant a telemetric pressure transducer into the carotid artery to continuously monitor blood pressure and heart rate.
-
Allow animals to recover from surgery.
-
Administer T-1032 free base or vehicle (e.g., saline with a solubilizing agent) via an appropriate route (e.g., intravenous or oral).
-
Record mean arterial pressure (MAP) for a specified period post-administration.
-
-
Data Analysis: Compare the change in MAP from baseline between T-1032-treated and vehicle-treated groups for both wild-type and PDE5 knockout mice.
3. Measurement of Intracellular cGMP Levels
-
Procedure:
-
Treat cultured vascular smooth muscle cells isolated from wild-type and PDE5 knockout mice with T-1032 or vehicle for a specified time.
-
Lyse the cells and deproteinate the samples.
-
Quantify cGMP levels in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit.
-
-
Data Analysis: Normalize cGMP concentrations to total protein content and compare the levels between treatment groups and genotypes.
4. In Vitro PDE Inhibition Assay
-
Procedure:
-
Prepare tissue homogenates from wild-type mice that express high levels of PDE5 (e.g., lung).
-
Perform a standard phosphodiesterase activity assay using radiolabeled [3H]-cGMP as a substrate.
-
Incubate the tissue homogenate with varying concentrations of T-1032.
-
Measure the amount of [3H]-5'-GMP produced.
-
-
Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for T-1032.
Conclusion
The use of PDE5 knockout models provides the most definitive method for confirming the on-target specificity of T-1032 free base. The expected absence of a pharmacological response to T-1032 in PDE5 knockout animals, in contrast to a robust response in wild-type animals, would provide strong evidence that the effects of T-1032 are mediated exclusively through the inhibition of PDE5. This validation is a critical step in the preclinical development of any targeted therapeutic agent.
References
- 1. Characterization and effects of methyl-2- (4-aminophenyl)-1, 2-dihydro-1-oxo-7- (2-pyridinylmethoxy)-4-(3,4, 5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate (T-1032), a novel potent inhibitor of cGMP-binding cGMP-specific phosphodiesterase (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sildenafil and T-1032, phosphodiesterase type 5 inhibitors, showed a different vasorelaxant property in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-1032, a novel specific phosphodiesterase type 5 inhibitor, increases venous compliance in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
T-1032 Free Base: A Potent and Selective Isoquinolone-Based PDE5 Inhibitor in Comparative Perspective
For researchers and professionals in drug development, the quest for highly selective and potent phosphodiesterase (PDE) inhibitors is a continuous endeavor. T-1032 free base, an isoquinolone derivative, has emerged as a significant compound of interest due to its powerful and specific inhibition of phosphodiesterase type 5 (PDE5). This guide provides an objective comparison of T-1032 with other isoquinolone derivatives and established PDE inhibitors, supported by experimental data and detailed methodologies.
T-1032, chemically known as methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate, demonstrates exceptional potency against PDE5 with a reported IC50 value of 1.0 nM.[1] Its high selectivity is a key attribute, distinguishing it from other PDE inhibitors and making it a valuable tool for studying the cGMP/PDE5 signaling pathway.
Comparative Performance: Potency and Selectivity
The efficacy of a PDE inhibitor is determined by its potency (IC50 value) and its selectivity for the target isozyme over others. T-1032 exhibits a remarkable selectivity profile, being significantly more potent against PDE5 than other PDE isozymes.
| Compound | PDE1 (IC50, nM) | PDE2 (IC50, nM) | PDE3 (IC50, nM) | PDE4 (IC50, nM) | PDE5 (IC50, nM) | PDE6 (IC50, nM) |
| T-1032 | >1000 | >1000 | >1000 | >1000 | 1.0 | 28 |
| Sildenafil (B151) | 280 | 3500 | 740 | 7400 | 3.5 | 30 |
Data compiled from published studies.[1] It is important to note that IC50 values can vary based on experimental conditions.
As the table illustrates, T-1032 is a more potent inhibitor of PDE5 than the well-established drug, sildenafil. Furthermore, its selectivity over other PDE isozymes, particularly PDE1, PDE2, PDE3, and PDE4, is significantly higher, with IC50 values exceeding 1000 nM.[1] While its affinity for PDE6 is closer to that of sildenafil, its overall profile suggests a more targeted inhibition of PDE5.
The NO/cGMP Signaling Pathway and PDE5 Inhibition
The mechanism of action of T-1032 and other PDE5 inhibitors is centered on the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This pathway is crucial in various physiological processes, including the relaxation of smooth muscle cells.
Caption: The NO/cGMP signaling pathway and the inhibitory action of T-1032 on PDE5.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are generalized protocols for key assays used in the evaluation of PDE inhibitors.
In Vitro PDE Enzyme Inhibition Assay (Radioenzymatic Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific PDE isozyme.
Materials:
-
Purified recombinant PDE enzymes (PDE1-6)
-
[³H]-cGMP or [³H]-cAMP as substrate
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Test compound (T-1032 or other derivatives) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a reaction tube, combine the assay buffer, the test compound dilution (or vehicle control), and the purified PDE enzyme.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding the [³H]-labeled substrate ([³H]-cGMP for PDE1, 2, 5, and 6; [³H]-cAMP for PDE3 and 4).
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling the tubes for 1 minute.
-
Cool the tubes on ice and add snake venom nucleotidase to convert the resulting [³H]-5'-monophosphate to the [³H]-nucleoside.
-
Incubate at 30°C for 10 minutes.
-
Separate the unreacted substrate from the product by adding a slurry of anion-exchange resin, which binds the charged substrate.
-
Centrifuge the tubes and transfer the supernatant containing the [³H]-nucleoside to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Caption: Experimental workflow for the in vitro PDE enzyme inhibition assay.
Measurement of Intracellular cGMP Levels in Cultured Cells
This assay quantifies the effect of a PDE inhibitor on intracellular cGMP concentrations in a cellular context.
Materials:
-
Cultured cells (e.g., rat vascular smooth muscle cells)
-
Cell culture medium and supplements
-
Test compound (T-1032 or other derivatives)
-
Guanylate cyclase activator (e.g., sodium nitroprusside)
-
Lysis buffer (e.g., 0.1 M HCl)
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Seed cells in multi-well plates and grow to near confluence.
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a guanylate cyclase activator to induce cGMP production for a short period (e.g., 10 minutes).
-
Aspirate the medium and lyse the cells with lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Quantify the cGMP concentration in the supernatant using a commercial cGMP EIA kit, following the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content of the cell lysate.
Conclusion
T-1032 free base stands out as a highly potent and selective PDE5 inhibitor within the isoquinolone class of compounds. Its superior potency and selectivity compared to established inhibitors like sildenafil make it an invaluable research tool for dissecting the intricacies of the NO/cGMP signaling pathway. Further investigation into the structure-activity relationships of other isoquinolone derivatives will undoubtedly provide deeper insights into the molecular determinants of PDE5 inhibition and pave the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles. The provided experimental protocols offer a robust framework for the continued evaluation and comparison of novel PDE inhibitors.
References
Independent Verification of T-1032 Free Base: A Comparative Analysis of PDE5 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of T-1032's Performance Against Leading Phosphodiesterase Type 5 (PDE5) Inhibitors.
This guide provides an independent verification of the IC50 values for the T-1032 free base, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Through a comprehensive review of preclinical data, this document compares the in vitro potency and selectivity of T-1032 with established PDE5 inhibitors: sildenafil, vardenafil, and tadalafil. Detailed experimental methodologies are provided to support the presented data, ensuring transparency and reproducibility for researchers in the field of drug discovery and development.
Data Presentation: In Vitro Potency and Selectivity of PDE5 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of T-1032 and other selected PDE5 inhibitors against various phosphodiesterase isoforms. Lower IC50 values indicate greater potency.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE1, PDE2, PDE3, PDE4 IC50 (µM) |
| T-1032 | 1.0 [1] | 28 [1] | >1 [1] |
| Sildenafil | 3.5 - 5.22 | ~35 | >1 |
| Vardenafil | 0.7 | 11 | >1 |
| Tadalafil | 1.8 | >1000 | >1 |
Experimental Protocols
The determination of IC50 values for T-1032 was conducted using a standardized in vitro phosphodiesterase inhibition assay. The following protocol is based on the methodology described in the initial characterization of T-1032.[1]
Objective: To determine the in vitro inhibitory activity of T-1032 on various phosphodiesterase (PDE) isozymes.
Materials:
-
Enzymes: Partially purified PDE isozymes isolated from canine tissues (PDE1, PDE2, PDE3, PDE4, PDE5, and PDE6).
-
Substrate: Tritiated cyclic guanosine (B1672433) monophosphate ([³H]cGMP).
-
Test Compound: T-1032 free base, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Composition not explicitly detailed in the source but typically includes Tris-HCl, MgCl₂, and other standard components.
-
Scintillation Fluid: For detection of radioactivity.
-
Microplates: For conducting the assay.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Enzyme Preparation: PDE isozymes were partially purified from canine lung (for PDE5) and retina (for PDE6), as well as other relevant tissues for PDE1-4.
-
Reaction Mixture Preparation: A reaction mixture was prepared containing the assay buffer, a fixed concentration of the respective PDE isozyme, and the radiolabeled substrate, [³H]cGMP.
-
Inhibitor Addition: Serial dilutions of T-1032 were added to the reaction mixture to achieve a range of final concentrations. Control reactions were performed in the absence of the inhibitor.
-
Incubation: The reaction mixtures were incubated at a controlled temperature (typically 30°C or 37°C) for a specific period to allow for enzymatic hydrolysis of the [³H]cGMP.
-
Reaction Termination: The enzymatic reaction was terminated, often by the addition of a stop solution or by boiling.
-
Separation of Product: The product of the reaction, tritiated guanosine monophosphate ([³H]GMP), was separated from the unreacted substrate. This is commonly achieved using chromatography or precipitation methods.
-
Quantification: The amount of [³H]GMP produced was quantified by measuring the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of T-1032 was calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
The following diagrams illustrate the signaling pathway affected by T-1032 and the general workflow for determining its IC50 value.
References
Safety Operating Guide
Proper Disposal of T-1032 Free Base: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling T-1032 free base must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. T-1032 free base is classified as a chemical irritant, causing skin, eye, and respiratory irritation.[1] Therefore, proper disposal through an approved waste disposal plant is mandatory.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of T-1032 free base.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[2][3] All handling of T-1032 free base, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[2][3]
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for T-1032 free base.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritant (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritant (Category 2A) | Exclamation Mark | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Exclamation Mark | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Step-by-Step Disposal Protocol
The proper disposal of T-1032 free base involves a systematic process of waste collection, labeling, temporary storage, and handover to a certified hazardous waste disposal service.
Waste Collection and Segregation
-
Solid Waste: Collect solid T-1032 free base waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, chemically compatible, and clearly labeled hazardous waste container.[4][5] Do not mix with other incompatible waste streams.
-
Liquid Waste: If T-1032 free base is in a solution, collect it in a sealable, leak-proof container.[4] Ensure the container is made of a material compatible with the solvent used. Do not overfill the container; leave at least 10% headspace for expansion.
-
Empty Containers: Any container that held T-1032 free base must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous liquid waste.[6] After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced.[6]
Labeling of Waste Containers
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "T-1032 free base"
-
The specific hazards (e.g., "Irritant")
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5] The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general laboratory traffic.
-
Segregated from incompatible chemicals.
Arranging for Disposal
Once the waste container is full or has been in storage for a designated period (check your institution's specific guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6] Do not dispose of T-1032 free base down the drain or in regular trash.[4][6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the T-1032 free base disposal procedure.
Caption: Workflow for the proper disposal of T-1032 free base.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of T-1032 free base, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Personal protective equipment for handling T-1032 free base
Disclaimer: This document provides a general framework for laboratory safety and chemical handling. However, a specific Safety Data Sheet (SDS) for T-1032 free base could not be located in publicly available resources. The information presented here is based on general best practices for handling chemical compounds in a laboratory setting and is not a substitute for a substance-specific SDS. Researchers, scientists, and drug development professionals must obtain the official SDS from the manufacturer or supplier of T-1032 free base before commencing any work. All laboratory activities should be conducted after a thorough, site-specific risk assessment.
Immediate Safety and Logistical Information
Due to the absence of specific data for T-1032 free base, a comprehensive hazard assessment is not possible. However, as a matter of standard laboratory practice, it is prudent to treat all new or uncharacterized compounds as potentially hazardous. The following guidelines are based on this principle.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling T-1032 free base, assuming it may possess hazardous properties.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes, aerosols, and airborne particles. A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Prevents direct skin contact. The specific glove material should be selected based on the solvent used and breakthrough time data, which would be available in a proper SDS. Double gloving is recommended. |
| Body | Laboratory coat | Provides a removable barrier to protect skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | A fume hood is the primary means of controlling inhalation exposure. If there is a risk of generating dust or aerosols and a fume hood is not available, a properly fitted respirator (e.g., N95 or higher) may be required, based on a formal risk assessment. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department. |
Operational and Disposal Plans
A clear and systematic workflow is essential for the safe handling and disposal of T-1032 free base.
Experimental Workflow
The following diagram outlines a logical workflow for a typical laboratory experiment involving a chemical compound like T-1032 free base.
Caption: Experimental workflow for handling T-1032 free base.
Step-by-Step Handling Procedures
-
Preparation:
-
Thoroughly review the manufacturer-provided Safety Data Sheet (SDS) for T-1032 free base.
-
Put on all required Personal Protective Equipment (PPE) as outlined in the table above.
-
Prepare the workspace within a certified chemical fume hood. Ensure all necessary equipment and reagents are readily accessible.
-
-
Handling:
-
When weighing the solid T-1032 free base, perform this task in the fume hood to minimize inhalation of any dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Conduct all experimental procedures involving T-1032 free base within the fume hood.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with T-1032 free base using an appropriate cleaning agent (as would be specified in the SDS).
-
Carefully remove PPE, avoiding self-contamination, and dispose of it in the designated waste stream.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with T-1032 free base (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing T-1032 free base should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("T-1032 free base"), and any other identifiers required by your institution.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's environmental health and safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.
-
The logical relationship for the disposal plan is illustrated in the following diagram:
Caption: Logical workflow for the disposal of T-1032 free base waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
